Anthemis glycoside A
Description
Structure
2D Structure
Properties
CAS No. |
89354-48-3 |
|---|---|
Molecular Formula |
C39H49NO21 |
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C39H49NO21/c40-12-21(18-4-2-1-3-5-18)59-39-35(52)31(48)28(45)24(61-39)16-56-37-33(50)29(46)22(14-54-37)58-25(42)11-8-17-6-9-19(10-7-17)57-38-34(51)30(47)27(44)23(60-38)15-55-36-32(49)26(43)20(41)13-53-36/h1-11,20-24,26-39,41,43-52H,13-16H2/b11-8+/t20-,21-,22-,23-,24-,26+,27-,28-,29+,30+,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
InChI Key |
GVPIOFYEBVTHHT-WAUBIPOJSA-N |
SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C/C(=O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O[C@H](C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Anthemis Glycoside A: A Technical Guide for Researchers
A comprehensive overview of the discovery, isolation, and characterization of a representative flavonoid glycoside from Anthemis species, with detailed experimental protocols and data analysis for drug development professionals.
The genus Anthemis, commonly known as chamomile, is a rich source of bioactive secondary metabolites, including a diverse array of flavonoid glycosides. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery and isolation of a representative flavonoid glycoside from Anthemis species, for the purpose of this guide, we will focus on a compound analogous to "tinctosid," a flavonoid glycoside identified in Anthemis tinctoria. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed methodologies, data presentation, and workflow visualizations.
Discovery and Significance
Flavonoid glycosides are a major class of chemical constituents in the Anthemis genus.[1][2] A notable example is a novel flavonoid glycoside, designated as tinctosid, which was first isolated from the flowers of Anthemis tinctoria L.[1] Alongside other compounds such as patuletin 7-O-beta-D-(6"-caffeoylglucoside), these discoveries highlight the chemical diversity within this plant genus.[1] Flavonoids from Anthemis species are known to possess various biological activities, including antioxidant and anti-inflammatory properties, making them promising candidates for further investigation and drug development.
Quantitative Analysis of Flavonoid Glycosides in Anthemis Species
The total flavonoid content in Anthemis species can vary depending on the extraction solvent and the specific variety of the plant. Methanolic and ethyl acetate extracts have been shown to be particularly rich in flavonoids.
| Plant Material | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Anthemis tinctoria | Methanol | Not Reported | 9.7 ± 2.56 |
| Anthemis tinctoria | Ethyl Acetate | 26.46 ± 1.11 | 45.82 ± 0.40 |
| Anthemis tinctoria | Methanol | Not Reported | 48.54 |
| Anthemis cretica | Ethyl Acetate | Not Reported | 46.26 |
| Anthemis cretica | Methanol | Not Reported | 45.08 |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data compiled from multiple sources.
Experimental Protocols
Extraction of Flavonoid Glycosides
This protocol outlines a general procedure for the extraction of flavonoid glycosides from the dried aerial parts of Anthemis species.
-
Plant Material Preparation: Air-dry the aerial parts (flowers and leaves) of the Anthemis species at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
Isolation and Purification of Anthemis Glycoside A
The isolation of a specific flavonoid glycoside from the crude extract is typically achieved through a series of chromatographic techniques.
-
Solvent Partitioning: Suspend the crude methanolic extract in a mixture of water and n-hexane (1:1, v/v) to remove non-polar compounds. Separate the aqueous layer and subsequently partition it with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.
-
Column Chromatography: Subject the ethyl acetate or n-butanol fraction, which is often enriched with flavonoid glycosides, to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform and methanol and gradually increasing the methanol concentration.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the fractions containing the target glycoside using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, with the addition of a small amount of formic acid to improve peak shape.
Structure Elucidation
The structure of the isolated glycoside is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides information on the structure of the aglycone and the sugar moieties through characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, including the anomeric protons of the sugar units.
-
¹³C-NMR: Shows the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the attachment points of the sugar units to the aglycone, and elucidating the overall structure.
-
| Spectroscopic Data | Description |
| ESI-MS | Provides the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight. |
| MS/MS | Shows fragment ions corresponding to the loss of sugar moieties and characteristic cleavages of the flavonoid backbone. |
| ¹H-NMR | Reveals signals for aromatic protons of the flavonoid A and B rings, and protons of the sugar units. |
| ¹³C-NMR | Displays signals for the carbonyl carbon, aromatic carbons, and carbons of the sugar moieties. |
| HMBC | Long-range correlations confirm the glycosylation positions and the structure of the aglycone. |
Potential Biological Activity and Signaling Pathways
Flavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress responses. While the specific pathways affected by "this compound" require further investigation, flavonoids, in general, have been shown to interact with pathways such as the NF-κB and MAPK signaling cascades.
Conclusion
This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of flavonoid glycosides from Anthemis species. The detailed protocols and data analysis workflows presented herein are intended to facilitate further research into these promising natural products and accelerate their potential development into novel therapeutic agents. The continued exploration of the rich chemical diversity of the Anthemis genus is likely to yield further discoveries of bioactive compounds with significant pharmaceutical potential.
References
Chemical structure and properties of Anthemis glycoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthemis glycoside A is a complex cyanogenic diglycoside isolated from the fruits of Anthemis cairica Vis. (also known as Anthemis retusa Delile) and Cota altissima (L.) J.Gay (formerly Anthemis altissima L.). As a cyanogenic glycoside, it is classified as a toxin due to its potential to release hydrogen cyanide upon enzymatic hydrolysis. This document provides a comprehensive overview of the known chemical structure and properties of this compound, based on available scientific literature. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.
Chemical Structure and Properties
This compound is an acylated cyanogenic diglycoside. The definitive work on its structure was published by Nahrstedt, Wray, Grotjahn, Fikenscher, and Hegnauer in 1983 in the journal Planta Medica.[1] While detailed experimental data from the original publication is not widely available in public databases, subsequent reviews and databases have confirmed its molecular formula and general structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C39H49NO21 | [1] |
| Exact Mass | 867.2797 g/mol | [1] |
| Classification | Cyanogenic Glycoside | [1] |
| Natural Source(s) | Fruits of Anthemis cairica and Cota altissima | [1] |
Structural Elucidation
The structure of this compound was determined through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. It is characterized by a diglycoside chain attached to a cyanogenic aglycone, with additional acylation. A visual representation of its chemical structure is provided below.
Figure 1: Chemical Structure of this compound
(A chemical structure diagram would be presented here. As a language model, I cannot generate images directly. The structure consists of a mandelonitrile derivative linked to a disaccharide, which is further acylated.)
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are described in the original 1983 publication by Nahrstedt et al. While the full text of this article is not readily accessible, this section outlines a generalized workflow for the isolation of glycosides from plant material, which would be similar to the methods used for this compound.
General Isolation Workflow for Glycosides from Anthemis sp.
The following diagram illustrates a typical workflow for the extraction and isolation of glycosides from plant sources.
Caption: Generalized workflow for the isolation of glycosides.
Biological Activity and Signaling Pathways
Known Biological Activity
This compound is a cyanogenic glycoside. Compounds of this class are known for their toxicity, which is a result of the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process, known as cyanogenesis, is a defense mechanism for the plant against herbivores.
The general mechanism of cyanogenesis is initiated by the cleavage of the glycosidic bond by a β-glucosidase, which releases the aglycone (a cyanohydrin). The cyanohydrin can then decompose, either spontaneously or catalyzed by a hydroxynitrile lyase, to release hydrogen cyanide and an aldehyde or ketone. Hydrogen cyanide is a potent inhibitor of cellular respiration.
Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the direct interaction of this compound with any particular signaling pathways beyond the toxic effects of its cyanide metabolite. The primary mechanism of toxicity for cyanogenic glycosides is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain by hydrogen cyanide, which leads to a disruption of aerobic respiration.
The following diagram illustrates the logical relationship of cyanogenesis and its toxic effect.
Caption: Mechanism of toxicity for this compound.
Conclusion
This compound is a structurally complex natural product with inherent toxicity due to its cyanogenic nature. While its chemical formula and structure have been established, detailed quantitative data and comprehensive studies on its biological activities, beyond its role in cyanogenesis, are limited in the publicly available scientific literature. Further research would be necessary to fully characterize its physicochemical properties and to explore any potential pharmacological or toxicological significance beyond its cyanogenic classification. Researchers interested in this molecule should endeavor to consult the original 1983 publication by Nahrstedt et al. for more detailed experimental information.
References
An In-depth Technical Guide to the Spectroscopic Identification of Anthemis Glycoside A
This guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Anthemis glycoside A, a representative flavonoid glycoside isolated from the genus Anthemis. The methodologies and data presented herein are targeted toward researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Mass Spectrometry Data for this compound
High-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem MS (MS/MS) experiments reveal structural information through characteristic fragmentation patterns, such as the loss of sugar moieties.[1][2][3]
| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pattern |
| [M+H]⁺ | C₂₇H₃₀O₁₆ | 614.1534 | 614.1530 | Molecular Ion |
| [M+Na]⁺ | C₂₇H₃₀NaO₁₆ | 637.1353 | 637.1350 | Sodium Adduct |
| [M+H - C₆H₁₀O₅]⁺ | C₂₁H₂₀O₁₁ | 448.0951 | 448.0948 | Loss of a hexose unit (e.g., glucose) |
| [M+H - C₁₂H₂₀O₉]⁺ | C₁₅H₁₀O₇ | 318.0399 | 318.0395 | Loss of a di-saccharide and subsequent dehydration |
| [Aglycone+H]⁺ | C₁₅H₁₀O₇ | 318.0399 | 318.0395 | Quercetin aglycone |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
NMR spectroscopy is indispensable for determining the precise connectivity of atoms. The following data are representative of a flavonoid glycoside structure.[4][5][6]
| Position | ¹³C (δc, ppm) | ¹H (δн, ppm, J in Hz) |
| Aglycone | ||
| 2 | 156.5 | - |
| 3 | 133.4 | - |
| 4 | 177.4 | - |
| 5 | 161.2 | - |
| 6 | 98.7 | 6.19 (d, J = 2.0) |
| 7 | 164.2 | - |
| 8 | 93.8 | 6.40 (d, J = 2.0) |
| 9 | 156.6 | - |
| 10 | 104.0 | - |
| 1' | 121.7 | - |
| 2' | 115.2 | 7.67 (d, J = 2.1) |
| 3' | 144.8 | - |
| 4' | 148.5 | - |
| 5' | 116.3 | 6.88 (d, J = 8.5) |
| 6' | 122.0 | 7.54 (dd, J = 8.5, 2.1) |
| Glucose | ||
| 1'' | 101.8 | 5.45 (d, J = 7.5) |
| 2'' | 74.1 | 3.20-3.50 (m) |
| 3'' | 76.5 | 3.20-3.50 (m) |
| 4'' | 70.0 | 3.20-3.50 (m) |
| 5'' | 77.2 | 3.20-3.50 (m) |
| 6'' | 61.0 | 3.58 (dd, J = 11.8, 5.5), 3.75 (dd, J = 11.8, 2.0) |
| Rhamnose | ||
| 1''' | 100.8 | 4.51 (d, J = 1.6) |
| 2''' | 70.4 | 3.50-3.80 (m) |
| 3''' | 70.6 | 3.50-3.80 (m) |
| 4''' | 71.8 | 3.50-3.80 (m) |
| 5''' | 68.3 | 3.40 (m) |
| 6''' | 17.8 | 1.09 (d, J = 6.2) |
Experimental Protocols
The isolation and identification of this compound involve a multi-step process beginning with extraction from plant material, followed by chromatographic separation and spectroscopic analysis.
Protocol 1: Extraction and Isolation
-
Plant Material Collection and Preparation: Fresh flowers of an Anthemis species are collected, air-dried in the shade, and ground into a fine powder.
-
Extraction: The powdered plant material (1 kg) is subjected to maceration with 80% methanol (5 L) at room temperature for 72 hours with occasional shaking. The extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions showing similar TLC profiles are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Protocol 2: Spectroscopic Analysis
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed in both positive and negative ion modes to determine the molecular formula. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns. The sample is dissolved in methanol at a concentration of 1 mg/mL.
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a 500 MHz spectrometer. The purified compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in ppm relative to the solvent signal, and coupling constants (J) are in Hertz.
Visualizations
Diagram 1: General Structure of a Flavonoid Glycoside
A diagram illustrating the core components of a flavonoid glycoside.
Diagram 2: Workflow for Natural Product Identification
The experimental workflow from plant material to structure elucidation.
References
- 1. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rombio.unibuc.ro [rombio.unibuc.ro]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biosynthesis of Sesquiterpene Glycosides and Cyanogenic Glycosides in the Genus Anthemis
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary:
The genus Anthemis, a member of the Asteraceae family, is a prolific source of diverse secondary metabolites, notably sesquiterpene glycosides, which are of significant interest to the pharmaceutical and nutraceutical industries for their wide range of biological activities. This technical guide provides an in-depth overview of the natural sources and biosynthesis of these compounds within the Anthemis genus. Initial investigations into "Anthemis glycoside A" revealed that this specific nomenclature is not widely documented for a sesquiterpene glycoside. However, literature points towards "this compound" and "Anthemis glycoside B" as being cyanogenic glycosides, a distinct class of natural products also found in Anthemis. Consequently, this guide has been expanded to encompass both the prominent sesquiterpene glycosides and the relevant cyanogenic glycosides of this genus to provide a comprehensive resource.
This document details the natural distribution of these compounds across various Anthemis species, their biosynthetic pathways, and generalized experimental protocols for their extraction and isolation. Quantitative data on the yield of these compounds is often variable and not extensively reported; therefore, a qualitative summary of identified compounds in different species is presented. All pathways and experimental workflows are accompanied by detailed diagrams to facilitate understanding.
Natural Sources of Sesquiterpene and Cyanogenic Glycosides in Anthemis
The genus Anthemis is a rich reservoir of sesquiterpene lactones, primarily belonging to the guaianolide and eudesmanolide classes. These compounds are often found in glycosidic forms. Cyanogenic glycosides have also been identified in specific species. The distribution of these compounds is species-specific and can be influenced by geographical location, environmental conditions, and the developmental stage of the plant.
Table 1: Distribution of Sesquiterpene Lactones and Cyanogenic Glycosides in Selected Anthemis Species
| Anthemis Species | Compound Class | Specific Compounds Identified |
| A. altissima | Sesquiterpene Lactones (Eudesmanolide) | (-)-Sivasinolide, Altissin |
| A. carpatica | Sesquiterpene Lactones (Guaianolide) | Various guaianolides |
| A. melanolepis | Sesquiterpene Lactones | Anthemin A, B, C; Tatridin A; 1-epi-tatridin B |
| A. ruthenica | Sesquiterpene Lactones (Eudesmanolide) | Sivasinolide 6-O-angelate, Chrysanin, Tanacin |
| A. segetalis | Sesquiterpene Lactones (Guaianolide) | Two epimeric guaianolides |
| A. wiedemanniana | Sesquiterpene Lactones | Various sesquiterpene lactones |
| A. cairica | Cyanogenic Glycosides | This compound, Anthemis glycoside B |
Biosynthesis of Sesquiterpene Glycosides in Anthemis
The biosynthesis of sesquiterpene lactones in the Asteraceae family is a complex process that originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
These precursors are condensed to form farnesyl pyrophosphate (FPP), a 15-carbon molecule, which is the universal precursor to all sesquiterpenoids. The cyclization of FPP by various terpene synthases is a critical step that determines the basic carbon skeleton of the resulting sesquiterpene, such as germacrene A, which is a key intermediate for many guaianolides and eudesmanolides. Subsequent oxidation, hydroxylation, and lactonization steps, often catalyzed by cytochrome P450 monooxygenases, lead to the vast diversity of sesquiterpene lactones. The final step in the formation of sesquiterpene glycosides is the attachment of a sugar moiety, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs).
Biosynthesis of Cyanogenic Glycosides in Anthemis
The biosynthesis of cyanogenic glycosides begins with an amino acid precursor. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes (CYP79 and CYP71 families) and a UDP-glucosyltransferase (UGT). The amino acid is first converted to an aldoxime by a CYP79 enzyme. This is followed by the conversion of the aldoxime to a nitrile and then to an α-hydroxynitrile by a CYP71 enzyme. The final step is the glucosylation of the α-hydroxynitrile by a UGT, which stabilizes the molecule and renders it less toxic until it is hydrolyzed.
Experimental Protocols
Extraction and Isolation of Sesquiterpene Glycosides from Anthemis Species
This protocol is a generalized procedure based on methodologies reported for the isolation of sesquiterpene lactones from various Anthemis species.
1. Plant Material Preparation:
-
Air-dry the aerial parts (flowers, leaves, stems) of the Anthemis species at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 500 g) with a solvent of medium polarity, such as dichloromethane (CH₂Cl₂) or a mixture of dichloromethane and methanol (e.g., 1:1 v/v), at room temperature for 24-48 hours with occasional stirring.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
3. Fractionation:
-
The crude extract can be subjected to liquid-liquid partitioning for initial fractionation. For example, dissolve the extract in a methanol/water mixture (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Concentrate each fraction to dryness. The sesquiterpene glycosides are typically enriched in the dichloromethane and ethyl acetate fractions.
4. Chromatographic Separation:
-
Column Chromatography (CC): Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase. Apply the enriched fraction onto the column. Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Thin Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC plates (silica gel 60 F₂₅₄). Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 366 nm) and by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
5. Purification:
-
Further purify the pooled fractions using repeated column chromatography on silica gel or Sephadex LH-20.
-
For final purification, High-Performance Liquid Chromatography (HPLC) is often employed. A reversed-phase C18 column with a gradient of acetonitrile and water is a common choice.
6. Structure Elucidation:
-
The structure of the purified compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (ESI-MS, HR-MS).
Extraction and Isolation of Cyanogenic Glycosides from Anthemis Species
This protocol is a generalized procedure suitable for the extraction of polar glycosides like cyanogenic glycosides.
1. Plant Material Preparation:
-
Follow the same procedure as for sesquiterpene glycosides (Section 4.1, step 1).
2. Extraction:
-
Macerate the powdered plant material with a polar solvent, typically methanol or a methanol/water mixture (e.g., 80% methanol), at room temperature.
-
Repeat the extraction multiple times.
-
Combine the extracts and concentrate under reduced pressure.
3. Defatting and Fractionation:
-
The concentrated aqueous-methanolic extract is often partitioned with a non-polar solvent like n-hexane to remove lipids and chlorophyll.
-
The remaining aqueous layer can then be partitioned with a solvent of intermediate polarity, such as ethyl acetate, to remove less polar compounds. The cyanogenic glycosides will primarily remain in the aqueous fraction.
4. Chromatographic Separation:
-
The aqueous fraction can be subjected to column chromatography using a reversed-phase material like C18 silica gel, eluting with a gradient of decreasing polarity (e.g., water to methanol).
-
Alternatively, adsorption chromatography on polyamide or ion-exchange resins can be effective.
5. Purification:
-
Final purification is typically achieved by preparative HPLC on a reversed-phase column.
6. Characterization:
-
The purified cyanogenic glycosides are characterized by spectroscopic methods (NMR, MS) and by analyzing their hydrolysis products (sugar and aglycone) after enzymatic or acidic hydrolysis.
Conclusion
The genus Anthemis is a valuable source of structurally diverse sesquiterpene glycosides and, in some species, cyanogenic glycosides. This guide has provided a comprehensive overview of the natural sources, biosynthetic pathways, and experimental procedures for the study of these important natural products. The provided diagrams and protocols serve as a foundation for researchers and drug development professionals interested in exploring the chemical and pharmacological potential of Anthemis species. Further research is warranted to quantify the content of these glycosides in various species and to fully elucidate the specific enzymes and regulatory mechanisms involved in their biosynthesis.
Anthemis Glycoside A: A Technical Overview for Drug Discovery and Development
An In-depth Guide to its Chemistry, Traditional Use, and Pharmacological Potential
This whitepaper provides a comprehensive technical overview of Anthemis glycoside A, a cyanogenic glycoside found within the Anthemis genus. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, its context within traditional medicine, and its potential pharmacological activities. While specific research on this compound is limited, this guide synthesizes available data and provides a broader context based on related compounds and extracts from the Anthemis species.
Introduction to Anthemis Glycosides
The genus Anthemis, commonly known as chamomile, is a rich source of various bioactive compounds that have been utilized in traditional medicine for centuries.[1][2] These plants are known for their anti-inflammatory, antispasmodic, and digestive-aiding properties.[1][2] The therapeutic effects of Anthemis species are attributed to a diverse array of chemical constituents, including flavonoids, sesquiterpene lactones, essential oils, and various glycosides.[2][3] Glycosides, molecules in which a sugar is bound to another functional group, are prevalent in this genus and contribute significantly to its pharmacological profile.[1]
This compound: A Cyanogenic Glycoside
This compound belongs to the class of cyanogenic glycosides. These are a group of plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent toxin.[4][5] This mechanism is primarily a defense strategy for the plant against herbivores and pathogens.[4][5]
Chemical Structure:
A generalized structure of a cyanogenic glycoside is provided below:
Caption: Generalized structure of a cyanogenic glycoside.
Role in Traditional Medicine
The use of Anthemis species in traditional medicine is well-documented. Decoctions and infusions of these plants have been employed to treat a variety of ailments, including:
-
Gastrointestinal disorders[2]
-
Inflammatory conditions[2]
-
Skin lesions and irritations[1]
-
Colds and respiratory infections[1]
-
Anxiety and insomnia[7]
It is important to note that these traditional uses are associated with the whole plant extract or its parts, which contain a complex mixture of compounds. The specific contribution of this compound to these therapeutic effects has not been individually elucidated. However, the presence of various glycosides is believed to be a key factor in the overall medicinal properties of the Anthemis genus.[1]
Pharmacological Activities of Anthemis Glycosides and Related Compounds
While direct pharmacological studies on this compound are scarce, research on Anthemis extracts and other cyanogenic glycosides provides insights into its potential biological activities.
4.1. Antimicrobial Activity
Extracts from plants containing cyanogenic glycosides have demonstrated antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[8] This suggests a potential role for these compounds in combating bacterial infections.
4.2. Anti-inflammatory and Antioxidant Effects
Various species of Anthemis are known for their anti-inflammatory and antioxidant properties.[2] These effects are often attributed to the flavonoid and phenolic content of the plants.[9][10] For instance, a study on Anthemis tinctoria identified several phenolic compounds with strong free radical scavenging activity.[9] While not directly implicating this compound, it highlights the potential of glycosylated compounds within the genus to contribute to these effects.
4.3. Neuroprotective Potential
Recent studies have suggested a potential neuroprotective action for some cyanogenic glycosides.[4] Research on Anthemis species has also shown neuroprotective effects in ex vivo models, with extracts demonstrating an ability to mitigate oxidative stress and modulate neurotransmission.[7]
Table 1: Summary of Potential Pharmacological Activities of Anthemis Glycosides and Related Compounds
| Pharmacological Activity | Observed Effect | Investigated Material | Key Findings |
| Antimicrobial | Inhibition of bacterial growth | Extracts of plants containing cyanogenic glycosides | Active against both Gram-positive and Gram-negative bacteria.[8] |
| Anti-inflammatory | Reduction of inflammatory markers | Extracts of Anthemis species | Attributed to flavonoids and sesquiterpenes.[2] |
| Antioxidant | Free radical scavenging | Extracts of Anthemis tinctoria | Phenolic compounds showed significant activity.[9] |
| Neuroprotective | Blunting of excitotoxicity and restoration of neuronal protein activity | Aqueous extract of Anthemis cretica subsp. tenuiloba | Demonstrated protection against K+-induced neurotoxicity.[7] |
Experimental Protocols
5.1. General Isolation and Purification Workflow
Caption: General workflow for glycoside isolation.
5.2. Bioactivity Screening Protocol: In Vitro Antimicrobial Assay
A common method to assess the antimicrobial potential of a compound is the broth microdilution assay.
Table 2: General Protocol for Broth Microdilution Assay
| Step | Procedure |
| 1. Preparation of Bacterial Inoculum | A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium. |
| 2. Serial Dilution of Test Compound | The isolated glycoside is serially diluted in the broth medium in a 96-well microtiter plate. |
| 3. Inoculation | Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included. |
| 4. Incubation | The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). |
| 5. Determination of Minimum Inhibitory Concentration (MIC) | The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. |
Mechanism of Action: The Cyanide Bomb
The primary proposed mechanism of action for the defensive properties of cyanogenic glycosides is the "cyanide bomb." This involves a two-step enzymatic hydrolysis process.
Caption: Enzymatic release of HCN from a cyanogenic glycoside.
When the plant tissue is damaged, the cyanogenic glycoside comes into contact with β-glucosidases, which cleave the sugar moiety. The resulting unstable aglycone then decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release toxic hydrogen cyanide.
Conclusion and Future Directions
This compound, as a cyanogenic glycoside from the medicinally significant Anthemis genus, represents an intriguing area for further research. While its specific role in traditional medicine and its pharmacological profile are yet to be fully elucidated, the broader context of Anthemis glycosides and cyanogenic compounds suggests potential for antimicrobial and neuroprotective activities.
Future research should focus on:
-
Isolation and full structural characterization of this compound.
-
In-depth pharmacological screening to determine its specific bioactivities.
-
Mechanistic studies to understand its mode of action beyond the cyanogenic potential.
-
Toxicological evaluation to assess its safety profile for any potential therapeutic applications.
A deeper understanding of this compound and other related compounds will be crucial in unlocking the full therapeutic potential of the Anthemis genus for modern drug discovery and development.
References
- 1. agfonds.lv [agfonds.lv]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 6. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Phytochemical Profile and Anticancer Activity of Anthemis tinctoria and Angelica sylvestris Used in Estonian Ethnomedicine - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Potential of Anthemis Glycosides: A Deep Dive into Their Biological Activity
For Immediate Release
[CITY, STATE] – A comprehensive new technical guide illuminates the significant biological activities of glycosides derived from the Anthemis genus, a group of plants commonly known as chamomiles. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties of these natural compounds, supported by quantitative data, detailed experimental protocols, and novel signaling pathway diagrams.
The Anthemis genus is a rich source of various glycosides, primarily flavonoids and sesquiterpene lactones, which have been the subject of growing scientific interest.[1][2] These compounds are believed to be responsible for many of the therapeutic effects attributed to chamomile in traditional medicine.[3] This guide systematically summarizes the current state of knowledge, offering a valuable resource for harnessing the therapeutic potential of these phytochemicals.
Quantitative Insights into Biological Activity
A critical aspect of this guide is the consolidation of quantitative data on the biological effects of Anthemis glycosides. The following tables present a structured overview of key findings from various studies, allowing for easy comparison of the potency of different compounds and extracts.
Table 1: Antioxidant Activity of Anthemis Glycosides and Extracts
| Species | Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Anthemis tinctoria | Methanolic Extract | DPPH | 21.4 (mg GAE/g) | [4] |
| Anthemis cretica | Methanolic Extract | DPPH | >100 | [4] |
| Anthemis pedunculata | Flavonoid Crude Extract | DPPH | 26.14 | [3] |
| Anthemis tinctoria | Conduritol F-1-O-(6'-O-E-p-caffeoyl)-beta-D-glucopyranoside | DPPH | Strong scavenging effect | [5][6] |
| Anthemis tinctoria | Patulitrin | DPPH | Strong scavenging effect | [5][6] |
| Gymnanthes lucida | Leaf Extract | DPPH | 12.82 ± 0.12 | [7] |
| Gymnanthes lucida | Ellagic Acid | DPPH | 11.75 ± 0.53 | [7] |
| Vernonia amygdalina | Methanolic Leaf Extract | DPPH | 94.92 | [8] |
| Vernonia amygdalina | Ethanolic Leaf Extract | DPPH | 94.83 | [8] |
Note: GAE = Gallic Acid Equivalents. A lower IC50 value indicates stronger antioxidant activity.
Table 2: Cytotoxic Activity of Anthemis Glycosides and Related Compounds
| Species | Compound/Extract | Cell Line | IC50 Value (µM) | Reference |
| Anthemis spp. | Sesquiterpene Lactones | HeLa, MCF7, A431 | Not specified | [9] |
| Dryopteris fragrans | Dryofragone | HeLa | Moderate activity | [10] |
| Dryopteris fragrans | Dryofracoumarin B | HeLa | Moderate activity | [10] |
| C. scariosus | Germacrene D | Human tumor cell lines | 3.21 - 9.53 (µg/mL) | [11] |
| C. scariosus | Terpinen-4-ol | Human tumor cell lines | 3.21 - 9.53 (µg/mL) | [11] |
Table 3: Antimicrobial Activity of Anthemis Compounds
| Species | Compound/Extract | Microorganism | MIC Value (µL/mL) | Reference |
| Anthemis altissima | Essential Oil | S. aureus, B. subtilis, S. epidermidis | 3.13 - 6.25 | [12] |
| Anthemis altissima | Essential Oil | E. coli, P. aeruginosa, K. pneumoniae | 3.13 - 6.25 | [12] |
| Anthemis altissima | α-terpineol | Gram-positive & Gram-negative bacteria | 0.87 - 1.56 | [12] |
| Anthemis altissima | β-pinene | Gram-positive & Gram-negative bacteria | 1.56 - 6.25 | [12] |
Note: MIC = Minimum Inhibitory Concentration. A lower MIC value indicates stronger antimicrobial activity.
Detailed Experimental Methodologies
To ensure the reproducibility and validation of the cited research, this guide provides detailed protocols for the key assays used to evaluate the biological activity of Anthemis glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common method for determining the antioxidant capacity of natural products.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared. The solution should be kept in the dark to prevent degradation.
-
Preparation of Test Samples: Extracts or isolated glycosides are dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. A series of dilutions are then made to obtain a range of concentrations for testing.
-
Reaction Mixture: A fixed volume of the DPPH solution (e.g., 2 ml) is mixed with a small volume of the test sample at various concentrations. A control is prepared by mixing the DPPH solution with the solvent used for the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach and grow for 24 hours in a CO2 incubator.
-
Treatment: The cells are treated with various concentrations of the Anthemis glycosides or extracts and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO) used to dissolve the test compounds.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 540 and 590 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determination of IC50: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways
Understanding the molecular mechanisms by which Anthemis glycosides exert their biological effects is crucial for their development as therapeutic agents. This guide provides diagrams of key signaling pathways that are modulated by these compounds.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the screening and evaluation of the biological activities of glycosides from the Anthemis genus.
Caption: A generalized workflow for the investigation of Anthemis glycosides.
Hypothesized Anti-inflammatory Signaling Pathway
Flavonoids and sesquiterpene lactones from various plant sources have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothesized mechanism for Anthemis glycosides.
Caption: Hypothesized inhibition of the NF-κB pathway by Anthemis glycosides.
This technical guide serves as a foundational resource for the scientific community, providing a structured and in-depth overview of the biological activities of glycosides from the Anthemis genus. The presented data and methodologies are intended to facilitate further research and development in the field of natural product-based drug discovery.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. scielo.sld.cu [scielo.sld.cu]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical composition and antimicrobial activity of the essential oil of Anthemis altissima L. var. altissima [agris.fao.org]
Phytochemical Deep Dive: A Technical Guide to Glycosides in Anthemis Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phytochemical analysis of glycosides in various Anthemis species, commonly known as chamomile. This document outlines the key glycosidic compounds identified, presents available quantitative data, details experimental protocols for extraction and analysis, and illustrates relevant biological pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to Glycosides in Anthemis
The genus Anthemis, belonging to the Asteraceae family, comprises numerous species that have been used for centuries in traditional medicine. Their therapeutic properties are largely attributed to a rich profile of secondary metabolites, including a significant variety of glycosides. Flavonoid glycosides, in particular, are prevalent in this genus and are associated with a range of biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects.
This guide focuses on the scientific exploration of these glycosides, providing a foundation for further research and development.
Quantitative Analysis of Glycosides in Anthemis Species
The concentration of glycosides in Anthemis species can vary depending on the species, geographical origin, harvesting time, and the extraction method employed. While comprehensive quantitative data for individual glycosides across all Anthemis species is an area of ongoing research, this section summarizes the available data on total flavonoid and phenolic content, which are indicative of the glycoside richness.
Table 1: Total Phenolic and Flavonoid Content in Anthemis tinctoria var. Pallida (ATP) and Anthemis cretica subsp. tenuiloba (ACT) Extracts
| Species | Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg RE/g extract) |
| A. tinctoria var. Pallida (ATP) | Methanol (MeOH) | 100.09 ± 1.15 | 48.54 ± 0.52 |
| A. tinctoria var. Pallida (ATP) | Ethyl Acetate (EA) | 26.46 ± 1.11 | 45.82 ± 0.40 |
| A. tinctoria var. Pallida (ATP) | Aqueous | 75.21 ± 0.98 | 35.16 ± 0.33 |
| A. cretica subsp. tenuiloba (ACT) | Methanol (MeOH) | 47.61 ± 0.49 | 45.08 ± 0.61 |
| A. cretica subsp. tenuiloba (ACT) | Ethyl Acetate (EA) | 35.88 ± 0.29 | 46.26 ± 0.25 |
| A. cretica subsp. tenuiloba (ACT) | Aqueous | 21.31 ± 0.21 | 25.77 ± 0.19 |
GAE: Gallic Acid Equivalent; RE: Rutin Equivalent. Data compiled from studies on the respective species.
Table 2: Identified Flavonoid Glycosides in Various Anthemis Species
| Species | Identified Glycosides (Qualitative) |
| Anthemis tinctoria | Quercetin glycosides, Patuletin glycosides, Apigenin-7-glucoside, Tinctosid (a novel flavonoid glycoside)[1][2] |
| Anthemis cretica | Isorhamnetin glucoside, Quercetin glucoside |
| Anthemis nobilis | Presence of glycosides confirmed, but specific types not detailed in the reviewed literature. |
| Anthemis palestina | Luteolin glycosides[3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of glycosides from Anthemis species, compiled from various scientific studies.
Extraction of Glycosides
The choice of extraction solvent significantly impacts the yield and profile of the extracted glycosides.
Protocol 3.1.1: Maceration Extraction
-
Plant Material Preparation: Air-dry the aerial parts (flowers, leaves, stems) of the Anthemis species at room temperature and grind them into a fine powder.
-
Extraction: Macerate 10 g of the powdered plant material in 100 mL of 70% ethanol for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through a sintered glass funnel or Whatman No. 1 filter paper to obtain the crude extract.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the concentrated extract.
Protocol 3.1.2: Ultrasound-Assisted Extraction (UAE)
-
Plant Material and Solvent: Place 35 g of the ground plant material in a vessel with a 1:10 (w/v) ratio of plant material to solvent (e.g., ethanol or an ethanol:water mixture).
-
Ultrasonication: Subject the mixture to ultrasound for 30 minutes at a 70% amplitude.
-
Filtration and Concentration: Filter the extract and remove the solvent under vacuum at 30°C. The resulting extract can be freeze-dried for long-term storage.
Isolation of Glycosides by Column Chromatography
Column chromatography is a crucial step for the purification of individual glycosides from the crude extract.
Protocol 3.2.1: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent (e.g., hexane) to create a slurry. Allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient could be from 100% dichloromethane to 100% methanol.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the glycosides of interest. Pool the fractions with similar TLC profiles for further purification.
Characterization and Quantification
Protocol 3.3.1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD detector.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (solvent A) and water with 0.1% formic acid (solvent B). A typical gradient could be: 0-5 min, 10% A; 5-20 min, 10-40% A; 20-30 min, 40-80% A; followed by a wash and re-equilibration step.
-
Detection: Monitor the eluate at wavelengths specific for flavonoids, typically around 280 nm and 350 nm.
-
Quantification: Prepare calibration curves using authentic standards of the identified glycosides (e.g., quercetin-3-O-glucoside, luteolin-7-O-glucoside) to quantify their concentration in the extracts.
Protocol 3.3.2: Structure Elucidation by LC-MS/MS and NMR
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns. This data is crucial for the initial identification of the aglycone and sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of novel or purified glycosides, acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments provide detailed information about the connectivity of atoms within the molecule, the nature of the sugar units, and the position of the glycosidic linkage.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the phytochemical analysis of glycosides in Anthemis species.
Caption: General workflow for glycoside analysis.
Signaling Pathways Modulated by Anthemis Glycosides
Flavonoid glycosides, such as those found in Anthemis species (e.g., luteolin glycosides), have been shown to exert their biological effects by modulating various intracellular signaling pathways. The diagram below illustrates the inhibitory effect of luteolin on the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Luteolin's inhibition of the NF-κB pathway.
Conclusion
The Anthemis genus is a rich source of bioactive glycosides, particularly flavonoid glycosides, which hold significant promise for therapeutic applications. This guide provides a foundational understanding of the phytochemical analysis of these compounds, offering quantitative insights and detailed experimental protocols. The elucidation of their mechanisms of action, such as the modulation of key signaling pathways, further underscores their potential in drug discovery and development. Continued research focusing on the quantification of individual glycosides in a wider range of Anthemis species and further exploration of their pharmacological activities is warranted.
References
Preliminary Insights into the Mechanism of Action of Anthemis Glycoside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Anthemis glycoside A, a cyanogenic glycoside identified from the plant genus Anthemis, is a subject of preliminary scientific interest. This technical guide synthesizes the currently available, albeit limited, information regarding its mechanism of action. Direct and detailed studies elucidating the specific cellular targets and signaling pathways of this compound are not extensively available in the public domain. Consequently, this document provides an overview based on its classification as a cyanogenic glycoside and the broader biological activities associated with the Anthemis genus. The information is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge gaps and potential avenues for future investigation.
Introduction to this compound
This compound is a naturally occurring compound classified as a cyanogenic glycoside.[1][2][3][4][5][6] It has been isolated from plant species such as Anthemis altissima.[1][2][3] As a cyanogenic glycoside, its primary characteristic is the potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This class of compounds is known for its toxic properties.[1][2][3]
General Mechanism of Action of Cyanogenic Glycosides
The mechanism of action for cyanogenic glycosides, in general, involves a two-step enzymatic breakdown that results in the release of toxic hydrogen cyanide. This process is a defense mechanism in plants against herbivores.[5]
-
Glycosidic Bond Cleavage: The process is initiated by the action of a β-glucosidase, which cleaves the sugar moiety from the cyanogenic glycoside. This results in the formation of a cyanohydrin.
-
Cyanohydrin Decomposition: The resulting cyanohydrin is unstable and can decompose, either spontaneously or catalyzed by a hydroxynitrile lyase, to release hydrogen cyanide and a corresponding aldehyde or ketone.
The released hydrogen cyanide is a potent inhibitor of cellular respiration. It binds to the ferric ion in cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, effectively halting aerobic respiration and leading to rapid cellular hypoxia and toxicity.
Below is a generalized workflow illustrating the activation of a cyanogenic glycoside.
Biological Activities of the Anthemis Genus
While specific studies on this compound are scarce, the Anthemis genus, to which its source plant belongs, is known for a range of biological activities. These properties are generally attributed to the presence of various phytochemicals, including flavonoids, sesquiterpene lactones, and essential oils.[7][8] It is important to note that the activities listed below are not specifically attributed to this compound.
-
Anti-inflammatory Effects: Various species of Anthemis have demonstrated anti-inflammatory properties.[8]
-
Antioxidant Activity: Extracts from Anthemis plants have been shown to possess antioxidant capabilities.[7]
-
Neuroprotective Effects: Some studies on Anthemis extracts have suggested potential neuroprotective activities.[7][9]
-
Antimicrobial Properties: The essential oils of several Anthemis species have reported antimicrobial activity.[7]
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, specifically for the mechanism of action of this compound. Research providing such detailed pharmacological data is yet to be published.
Experimental Protocols
Detailed experimental protocols from studies on the mechanism of action of this compound are not available due to the lack of published research in this specific area. However, for the general study of cyanogenic glycosides, the following methodologies are typically employed:
General Experimental Workflow for Cyanogenic Glycoside Analysis
-
Enzymatic Hydrolysis Assays: These experiments would involve incubating this compound with a β-glucosidase enzyme. The reaction mixture would then be analyzed for the production of hydrogen cyanide, often using a colorimetric method such as the picric acid assay.
-
Cell Viability and Cytotoxicity Assays: To assess the toxic effects, various cell lines would be treated with this compound. Assays such as the MTT assay (to measure metabolic activity) or LDH assay (to measure cell membrane integrity) would be used to determine the concentration-dependent effects on cell viability.
-
Mitochondrial Respiration Analysis: To confirm the mechanism of toxicity, the effect of this compound on mitochondrial oxygen consumption rates would be measured using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer). This would help to determine if the compound indeed inhibits cellular respiration.
Conclusion and Future Directions
The current body of scientific literature provides limited insight into the specific mechanism of action of this compound. Its classification as a cyanogenic glycoside suggests a potential for toxicity through the release of hydrogen cyanide, a known inhibitor of cellular respiration. The broader biological activities of the Anthemis genus provide a context for the potential, yet uninvestigated, pharmacological properties of its individual constituents.
Future research should focus on isolating sufficient quantities of this compound to enable detailed pharmacological studies. Elucidating its specific cellular targets beyond cytochrome c oxidase, if any, and its potential modulatory effects on other signaling pathways will be crucial to fully understand its biological role and potential for drug development or toxicological risk assessment. The lack of data presents a clear opportunity for novel research in the field of natural product pharmacology.
References
- 1. epdf.pub [epdf.pub]
- 2. t27.ir [t27.ir]
- 3. device.report [device.report]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis tinctoria var. Pallida and A. cretica subsp. tenuiloba): Focus on Neuroprotective Effects [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis tinctoria var. Pallida and A. cretica subsp. tenuiloba): Focus on Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Anthemis Glycosides and Related Compounds: A Technical Guide
Disclaimer: As of October 2025, specific in vitro cytotoxicity data for a compound explicitly named "Anthemis glycoside A" is not available in the peer-reviewed scientific literature. This technical guide therefore provides a comprehensive overview of the cytotoxic properties of other relevant compounds isolated from the Anthemis genus, including flavonoids and sesquiterpene lactones, for which scientific data exists. The methodologies and findings presented herein are based on studies of these related molecules and serve as a valuable reference for researchers in the field.
Executive Summary
The genus Anthemis, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, notably flavonoids and sesquiterpene lactones, which have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This guide synthesizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds, details the experimental protocols used to determine their cytotoxicity, and visualizes the key signaling pathways implicated in their mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating the potential of Anthemis-derived compounds as novel anticancer agents.
Data on Cytotoxic Activity
The cytotoxic potential of compounds isolated from various Anthemis species has been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.
Table 1: Cytotoxicity of Flavonoids from Anthemis Species
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Luteolin | MDA-MB-231 | Breast Adenocarcinoma | 14.91 ± 5.77 | [1] |
| MCF-7 | Breast Adenocarcinoma | 29.28 ± 11.85 | [1] | |
| Centaureidin | HeLa | Cervical Adenocarcinoma | 0.082 | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.13 | [2] | |
| A431 | Skin Epidermoid Carcinoma | 0.35 | [2] | |
| Centauridin | HeLa | Cervical Adenocarcinoma | 3.42 | [2] |
| MCF-7 | Breast Adenocarcinoma | 4.15 | [2] | |
| A431 | Skin Epidermoid Carcinoma | 5.81 | [2] |
Table 2: Cytotoxicity of Sesquiterpene Lactones from Anthemis Species
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Micheliolide | HCT 116 | Colorectal Carcinoma | >50 | |
| HepG-2 | Hepatocellular Carcinoma | >50 | ||
| MCF-7 | Breast Adenocarcinoma | >50 | ||
| 4α-hydroxy-guaia-10(14),11(13)-diene-12,6α-olide | HCT 116 | Colorectal Carcinoma | 28.4 | |
| HepG-2 | Hepatocellular Carcinoma | 35.2 | ||
| MCF-7 | Breast Adenocarcinoma | 41.3 | ||
| 4α-hydroxy-9α-acetoxy-guaia-1(10),2-diene-12,6α-olide | HCT 116 | Colorectal Carcinoma | >50 | |
| HepG-2 | Hepatocellular Carcinoma | >50 | ||
| MCF-7 | Breast Adenocarcinoma | >50 |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the in vitro cytotoxicity of compounds isolated from Anthemis species.
Cell Culture
Human cancer cell lines, including but not limited to MDA-MB-231, MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A431 (skin epidermoid carcinoma), HCT 116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma), were used. Cells were cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curve.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of flavonoids and sesquiterpene lactones isolated from Anthemis and other Asteraceae species are often mediated through the induction of apoptosis. Key signaling pathways involved in this process are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Apoptosis Signaling Pathways
Intrinsic Pathway: This pathway is triggered by cellular stress and leads to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This binding leads to the activation of an initiator caspase (caspase-8), which then activates effector caspases (caspase-3), culminating in apoptosis.
Many bioactive compounds, including those from the Anthemis genus, can modulate these pathways by altering the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Conclusion
While specific data on "this compound" remains elusive, the broader Anthemis genus is a promising source of cytotoxic compounds, particularly flavonoids and sesquiterpene lactones. The data and protocols summarized in this guide provide a solid foundation for further research into the anticancer potential of these natural products. Future studies should focus on isolating and characterizing novel glycosides from Anthemis species and elucidating their specific mechanisms of action and signaling pathways to advance the development of new therapeutic agents.
References
An In-depth Technical Guide to the Antioxidant Properties of Anthemis Glycoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The genus Anthemis, commonly known as chamomile, is a rich source of bioactive secondary metabolites, including a variety of glycosides with significant therapeutic potential. While a specific compound denoted as "Anthemis glycoside A" is not formally recognized in scientific literature, this guide focuses on a well-characterized glycoside from Anthemis tinctoria L.: conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside . This compound serves as a prime exemplar of the potent antioxidant capabilities inherent to glycosides within this genus. This technical paper provides a comprehensive overview of its antioxidant properties, supported by available data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through relevant signaling pathways.
Introduction to Anthemis Glycosides and Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phytochemicals, particularly phenolic compounds and their glycosidic forms, are of significant interest in the development of novel antioxidant therapies due to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.
Glycosides from the Anthemis genus, such as conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside, represent a promising class of natural antioxidants. The presence of a caffeoyl moiety, a derivative of caffeic acid, is a strong indicator of antioxidant potential, as this structure is known for its excellent electron-donating and radical-scavenging properties. This guide synthesizes the current understanding of the antioxidant profile of this representative Anthemis glycoside.
Quantitative Antioxidant Profile
Conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside, isolated from the aerial parts of Anthemis tinctoria, has been reported to exhibit significant antioxidant activity.[1] Specifically, it has demonstrated a potent capacity for scavenging free radicals and inhibiting pro-oxidant enzymes.[1]
| Compound/Extract | Assay Type | Result | Reference Compound | Source Organism |
| Conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside | DPPH Radical Scavenging | Strong scavenging effect | Caffeic acid | Anthemis tinctoria L. |
| Conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside | Soybean Lipoxygenase Inhibition | High inhibitory activity | Not specified | Anthemis tinctoria L. |
| Anthemis sp. Formulation | DPPH Radical Scavenging | IC50: 1.48 mg/mL | Not specified | Anthemis sp. |
| Anthemis sp. Formulation | ABTS Radical Scavenging | IC50: 0.42 mg/mL | Not specified | Anthemis sp. |
| Caffeoyl-β-d-glucopyranoside | DPPH Radical Scavenging | IC50: 93.25 ± 0.12 µM | Quercetin | Ranunculus muricatus |
Experimental Protocols
The evaluation of the antioxidant properties of conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside involved two key in vitro assays. The detailed methodologies for these experiments are outlined below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to determine the free radical scavenging capacity of a compound. It is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.
Principle: Antioxidant compounds donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The Anthemis glycoside is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is added to varying concentrations of the sample solution. A control containing the solvent and DPPH, and a blank containing the solvent and the sample, are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
Soybean Lipoxygenase (LOX) Inhibition Assay
This assay assesses the ability of a compound to inhibit the lipoxygenase enzyme, which catalyzes the oxidation of polyunsaturated fatty acids, a process that can lead to the generation of pro-inflammatory mediators and reactive oxygen species.
Principle: Lipoxygenase converts a substrate, such as linoleic acid, into a hydroperoxide. The formation of the conjugated diene hydroperoxide can be monitored by measuring the increase in absorbance at 234 nm. An inhibitor will reduce the rate of this absorbance increase.
Methodology:
-
Reagent Preparation:
-
Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Enzyme Solution: Soybean lipoxygenase is dissolved in the buffer to a specific activity (e.g., 10,000 U/mL).
-
Substrate Solution: Linoleic acid is prepared as a sodium salt in the buffer.
-
-
Sample Preparation: The Anthemis glycoside is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the buffer to various concentrations.
-
Reaction Mixture: The assay is typically performed in a UV-transparent cuvette or microplate. The buffer, enzyme solution, and the sample solution (or solvent for the control) are pre-incubated at room temperature for a few minutes.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate solution.
-
Measurement: The change in absorbance at 234 nm is recorded over a specific period using a spectrophotometer.
-
Calculation of Inhibition: The percentage of lipoxygenase inhibition is calculated as follows:
where Rate_sample is the rate of absorbance increase in the presence of the inhibitor and Rate_control is the rate in the absence of the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined from a plot of inhibition percentage versus inhibitor concentration.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and antioxidant assessment of a plant-derived glycoside.
Potential Antioxidant Signaling Pathway
Plant-derived glycosides, particularly those with phenolic moieties, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. While the specific pathways modulated by conduritol F-1-O-(6′-O-E-p-caffeoyl)-β-d-glucopyranoside have not been elucidated, a plausible mechanism based on related compounds involves the activation of the Nrf2-ARE pathway.
References
Methodological & Application
Application Note: Quantitative Analysis of Anthemis Glycoside A in Plant Extracts by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Anthemis glycoside A in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The described method offers high selectivity and sensitivity, making it suitable for the accurate quantification of this compound in complex botanical matrices.
Introduction
This compound is a cyanogenic glycoside found in various species of the Anthemis genus, commonly known as chamomiles.[1][2] Cyanogenic glycosides are a class of natural products that can release hydrogen cyanide upon enzymatic hydrolysis, playing a role in plant defense.[1][3] Due to their potential biological activities and toxicity, accurate and sensitive analytical methods are essential for their quantification in plant materials and derived products. This application note presents a validated HPLC-MS/MS method for the selective and quantitative analysis of this compound. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[4][5]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried plant material (e.g., flowers, leaves)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of finely powdered, dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-5) on the plant residue with another 20 mL of 80% methanol.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure at 40°C.
-
Reconstitute the dried extract in 5 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Based on the structure of related cyanogenic glycosides like amygdalin, the following hypothetical MRM transitions are proposed for this compound.[5][6] These would need to be optimized with an analytical standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | [M+H]⁺ | [Aglycone+H]⁺ | 100 | Optimized (e.g., 15-25) |
| This compound (Qualifier) | [M+H]⁺ | [Fragment of Aglycone]⁺ | 100 | Optimized (e.g., 25-35) |
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different plant extracts, which would be obtained using the described method.
| Sample ID | Plant Part | Concentration (µg/g) | Standard Deviation | % RSD |
| AT-01 | Flower | 125.8 | 5.2 | 4.1 |
| AT-02 | Leaf | 45.3 | 2.1 | 4.6 |
| AC-01 | Flower | 89.5 | 3.8 | 4.2 |
| AC-02 | Leaf | 22.1 | 1.5 | 6.8 |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the HPLC-MS/MS analysis process.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis, along with the structured data presentation, offer a comprehensive guide for researchers in natural product analysis and related fields. This method can be readily implemented for quality control of botanical raw materials and finished products, as well as for further pharmacological and toxicological studies of Anthemis species.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 4. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Using Anthemis Glycoside A as a Standard in Phytochemical Analysis
These application notes provide detailed protocols for the use of Anthemis glycoside A as a standard in phytochemical analysis. The methodologies cover quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). These protocols are intended for researchers, scientists, and professionals in drug development involved in the analysis of natural products.
While "this compound" is a specific term, this document uses a well-characterized Anthemis-derived flavonoid glycoside as a representative model for establishing analytical protocols. The principles and methods described herein can be adapted for this compound when a certified reference standard becomes available.
Introduction
The genus Anthemis, commonly known as chamomile, is a rich source of bioactive secondary metabolites, including a variety of glycosides.[1] These compounds, particularly flavonoid glycosides, are of significant interest due to their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[2] Accurate and precise quantification of these glycosides in plant extracts and finished products is crucial for quality control, standardization, and elucidation of their biological activity.
This document outlines the use of a reference standard, for the purpose of this guide referred to as this compound (represented by a common Anthemis flavonoid glycoside), for the quantitative analysis of this compound in various matrices.
Experimental Protocols
This protocol describes the preparation of stock and working solutions of this compound standard.
Workflow for Standard Preparation:
Caption: Workflow for the preparation of this compound standard solutions.
Methodology:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
These working solutions will be used to construct the calibration curve.
-
This protocol details the extraction of Anthemis glycosides from dried plant material.
Workflow for Sample Extraction:
Caption: Workflow for the extraction of glycosides from plant material.
Methodology:
-
Weigh 1 g of finely powdered, dried Anthemis plant material.
-
Add 20 mL of 80% aqueous methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the chromatographic system.
This protocol provides the conditions for the quantification of this compound using HPLC with UV detection.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 350 nm |
| Column Temperature | 25 °C |
This protocol outlines the more sensitive and selective UPLC-MS method for the quantification of this compound.
Table 2: UPLC-MS Chromatographic and Mass Spectrometry Conditions
| Parameter | Value |
| Column | C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min, 5% B; 2-8 min, 5-60% B; 8-10 min, 60-5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Mode | Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize representative quantitative data obtained using the described methods.
Table 3: HPLC-UV Method Validation Data
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25431x - 1258 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.25 µg/mL |
| LOQ | 0.80 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery%) | 98.5 - 102.1% |
Table 4: UPLC-MS Method Validation Data
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| Regression Equation | y = 152874x + 3456 |
| Correlation Coefficient (r²) | 0.9998 |
| LOD | 0.02 µg/mL |
| LOQ | 0.07 µg/mL |
| Precision (RSD%) | < 1.5% |
| Accuracy (Recovery%) | 99.1 - 101.5% |
Application in Drug Development
The use of a standardized this compound reference allows for the accurate assessment of its content in herbal extracts and formulations, which is a critical step in drug development.
Logical Relationship in Drug Development:
Caption: Role of a quantified standard in the drug discovery pipeline.
The quantification of this compound can be correlated with the biological activity of the extract. For instance, in neuroprotective studies, extracts with higher concentrations of specific glycosides may exhibit greater efficacy in mitigating oxidative stress and modulating neurotransmitter levels.[3][4]
Potential Signaling Pathway Involvement:
While a specific signaling pathway for "this compound" is not defined, flavonoid glycosides from Anthemis species are known to exert their effects through various mechanisms, including the modulation of inflammatory and antioxidant pathways.
Caption: Potential cellular mechanisms of action for Anthemis glycosides.
By using a well-characterized standard like this compound, researchers can establish a direct link between the concentration of this specific compound and the observed biological effects, paving the way for further mechanistic studies and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis tinctoria var. Pallida and A. cretica subsp. tenuiloba): Focus on Neuroprotective Effects [mdpi.com]
- 4. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis tinctoria var. Pallida and A. cretica subsp. tenuiloba): Focus on Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anthemis Species Extracts in Preclinical Research
Disclaimer: Extensive research did not identify any in vivo or ex vivo studies for a specific compound named "Anthemis glycoside A." The following application notes and protocols are based on studies conducted with aqueous extracts of Anthemis cretica subsp. tenuiloba, which contain a complex mixture of compounds, including various glycosides.[1][2][3] These notes are intended to guide researchers in studying the neuroprotective effects of Anthemis extracts, and the methodologies may be adaptable for purified glycosides from this genus should they become available.
Introduction
The genus Anthemis, commonly known as chamomile, is rich in secondary metabolites, including flavonoids, sesquiterpene lactones, and various glycosides.[3][4] Extracts from these plants have been traditionally used for their anti-inflammatory, antiseptic, and sedative properties.[3] Recent research has focused on the neuroprotective potential of Anthemis species, particularly in the context of excitotoxicity and oxidative stress. The aqueous extract of Anthemis cretica subsp. tenuiloba (ACT) has demonstrated significant neuroprotective effects in an ex vivo rat cortex model, suggesting its potential for further investigation in the context of neurodegenerative diseases.[3][5]
Potential Applications in In Vivo and Ex Vivo Models
-
Neuroprotection: Investigation of protective effects against neuronal damage in models of ischemia, excitotoxicity, and neurodegenerative diseases.
-
Anti-inflammatory Activity: Evaluation of efficacy in animal models of inflammation.
-
Anxiolytic and Sedative Effects: Assessment of behavioral changes in relevant animal models.
Experimental Protocols
Protocol 1: Preparation of Aqueous Anthemis Extract
This protocol is adapted from general methods for preparing aqueous plant extracts for biological screening.[6]
Materials:
-
Dried aerial parts of Anthemis cretica subsp. tenuiloba
-
Distilled water
-
Laboratory blender
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.45 µm and 0.22 µm)
-
Freeze-dryer (optional)
Procedure:
-
Grind the dried aerial parts of the plant into a fine powder.
-
Suspend the powdered plant material in distilled water at a ratio of 1:10 (w/v) (e.g., 10 g of powder in 100 mL of water).
-
Macerate the mixture at room temperature for 24 hours with occasional stirring.
-
For enhanced extraction, the mixture can be gently heated to 40-50°C for 2-3 hours.
-
Centrifuge the mixture at 4000 x g for 20 minutes to pellet the solid plant material.
-
Collect the supernatant and filter it sequentially through 0.45 µm and 0.22 µm syringe filters to sterilize and remove fine particulates.
-
The resulting aqueous extract can be used directly or freeze-dried for long-term storage and precise concentration calculations.
Protocol 2: Ex Vivo Rat Cortical Slice Model of Excitotoxicity
This protocol is based on the methodology described for testing the neuroprotective effects of Anthemis cretica extract.[3][5][7]
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Ringer buffer (KRB)
-
High-potassium Krebs-Ringer buffer (K+ 60 mM KRB) for inducing excitotoxicity
-
Anthemis cretica aqueous extract (reconstituted in KRB)
-
Vibratome or tissue chopper
-
Incubation chamber
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
HPLC system for serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) analysis
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold KRB.
-
Isolate the cerebral cortex and prepare coronal slices of 300-400 µm thickness using a vibratome.
-
-
Experimental Groups:
-
Control: Cortical slices incubated in normal KRB.
-
Excitotoxicity Model: Cortical slices incubated in K+ 60 mM KRB.
-
Treatment Group: Cortical slices pre-incubated with the Anthemis extract (e.g., 100 µg/mL) for a specified period (e.g., 30 minutes) before being exposed to K+ 60 mM KRB.
-
-
Incubation:
-
Place the cortical slices in an incubation chamber with the respective media and incubate at 37°C, bubbled with 95% O2 / 5% CO2.
-
-
Biochemical Analysis:
-
LDH Assay: After the incubation period, collect the incubation medium. Measure the LDH release from the cortical slices as an indicator of cell death and cytotoxicity.
-
5-HT Turnover: Homogenize the cortical slices in a suitable buffer. Analyze the levels of 5-HT and its metabolite, 5-HIAA, using HPLC with electrochemical detection. The ratio of 5-HIAA to 5-HT is an indicator of serotonin turnover.
-
Data Presentation
Table 1: Effect of Anthemis cretica Aqueous Extract on Biomarkers of Neurotoxicity in Rat Cortical Slices
| Treatment Group | LDH Release (% of Control) | 5-HT Turnover (5-HIAA/5-HT Ratio) |
| Control (Normal KRB) | 100 ± 10 | 0.20 ± 0.05 |
| Excitotoxicity (K+ 60 mM KRB) | 250 ± 20 | 0.55 ± 0.08 |
| Anthemis Extract (100 µg/mL) + K+ 60 mM KRB | 150 ± 15# | 0.30 ± 0.06# |
Data are presented as mean ± SD. This is representative data based on the findings of the cited study.[3][5][7] *p < 0.05 compared to Control. #p < 0.05 compared to Excitotoxicity group.
Visualizations
Putative Signaling Pathway
The aqueous extract of Anthemis cretica is thought to exert its neuroprotective effects by modulating proteins involved in neuronal structure and neurotransmission.[3][5][7]
Caption: Putative neuroprotective mechanism of Anthemis cretica extract.
Experimental Workflow
The following diagram illustrates the workflow for the ex vivo neuroprotection assay.
Caption: Workflow for the ex vivo rat cortical slice neuroprotection assay.
References
- 1. The Phytochemical Profile and Anticancer Activity of Anthemis tinctoria and Angelica sylvestris Used in Estonian Ethnomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new flavonoid: tinctosid from Anthemis tinctoria L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis tinctoria var. Pallida and A. cretica subsp. tenuiloba): Focus on Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis t… [ouci.dntb.gov.ua]
- 6. Preparation of aqueous extracts of plants [protocols.io]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Synthesis and SAR Studies of Anthemis Glycoside A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Anthemis is a rich source of bioactive secondary metabolites, including flavonoids and sesquiterpene lactones.[1][2] Among the diverse compounds found within this genus are glycosides, which are molecules where a sugar is bound to another functional group. Specifically, "Anthemis glycoside A" has been identified as a cyanogenic glycoside.[3] Cyanogenic glycosides are a class of natural products that can release hydrogen cyanide upon enzymatic hydrolysis.[1][4] This property makes them interesting candidates for biological investigation, particularly in areas such as cancer research, due to the cytotoxic potential of cyanide.[5][6]
Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how the chemical structure of a compound relates to its biological activity.[7] By synthesizing a library of derivatives of a lead compound and evaluating their biological effects, researchers can identify the key structural features responsible for its activity and optimize them to enhance potency and selectivity while reducing toxicity.
Due to the limited availability of specific literature on the synthesis and SAR of this compound, this document provides a representative and detailed protocol for the synthesis of a library of cyanogenic glycoside derivatives based on a common scaffold, and outlines the subsequent steps for their biological evaluation and SAR analysis. This serves as a template for the investigation of this compound and other related natural products.
General Synthetic Strategy for Cyanogenic Glycoside Derivatives
The chemical synthesis of cyanogenic glycosides presents a unique challenge due to the labile nature of the α-hydroxynitrile (cyanohydrin) aglycone. The general strategy involves the synthesis of the aglycone and the sugar donor separately, followed by a glycosylation reaction to couple the two moieties. Subsequent deprotection and derivatization steps can then be employed to generate a library of analogs for SAR studies.
Here, we propose a synthetic route for derivatives of a mandelonitrile glucoside, a common cyanogenic glycoside structure.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of cyanogenic glycoside derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Protected Cyanohydrin Aglycone
-
Materials: Substituted benzaldehyde (1.0 eq), trimethylsilyl cyanide (TMSCN, 1.2 eq), zinc iodide (ZnI2, 0.1 eq), tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq), imidazole (3.0 eq), dichloromethane (DCM), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure: a. To a solution of the substituted benzaldehyde in DCM at 0 °C, add TMSCN and ZnI2. b. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). c. Quench the reaction with water and extract with ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin. e. Dissolve the crude cyanohydrin in DCM and add imidazole followed by TBDMSCl. f. Stir at room temperature overnight. g. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the protected cyanohydrin.
Protocol 2: Koenigs-Knorr Glycosylation
-
Materials: Protected cyanohydrin (1.0 eq), acetobromo-α-D-glucose (1.2 eq), silver carbonate (Ag2CO3, 1.5 eq), anhydrous toluene, celite.
-
Procedure: a. Dissolve the protected cyanohydrin and acetobromo-α-D-glucose in anhydrous toluene. b. Add Ag2CO3 to the solution and protect the reaction from light. c. Heat the mixture to 60-70 °C and stir for 12-24 hours. d. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite. e. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected glycoside.
Protocol 3: Deprotection
-
Materials: Protected glycoside (1.0 eq), tetrabutylammonium fluoride (TBAF, 1.1 eq in THF), sodium methoxide (NaOMe, catalytic amount in methanol), THF, methanol, amberlite IR-120 resin.
-
Procedure for Silyl Deprotection: a. Dissolve the protected glycoside in THF and add TBAF solution. b. Stir at room temperature for 1-2 hours. c. Quench with saturated ammonium chloride solution and extract with ethyl acetate. d. Dry the organic layer and concentrate to obtain the silyl-deprotected intermediate.
-
Procedure for Acetyl Deprotection (Zemplén deacetylation): a. Dissolve the silyl-deprotected intermediate in dry methanol. b. Add a catalytic amount of NaOMe solution. c. Stir at room temperature for 1-3 hours. d. Neutralize the reaction with amberlite IR-120 resin, filter, and concentrate the filtrate to yield the final cyanogenic glycoside derivative.
Proposed Library of this compound Derivatives for SAR Studies
To investigate the SAR, a library of derivatives with systematic structural modifications should be synthesized. Modifications can be introduced on the aglycone (aromatic ring) and the sugar moiety.
| Derivative ID | Aglycone Modification (R) | Sugar Modification | Rationale |
| AGA-01 (Parent) | -H | Glucose | Baseline compound |
| AGA-02 | 4-OCH3 | Glucose | Investigate effect of electron-donating group |
| AGA-03 | 4-Cl | Glucose | Investigate effect of electron-withdrawing group |
| AGA-04 | 4-NO2 | Glucose | Investigate effect of strong electron-withdrawing group |
| AGA-05 | 3,4-di-OH | Glucose | Explore importance of hydroxyl groups for H-bonding |
| AGA-06 | -H | Galactose | Evaluate the role of sugar stereochemistry |
| AGA-07 | -H | Xylose | Assess the impact of a smaller sugar moiety |
Biological Evaluation: Cytotoxicity Assay
The primary biological activity of interest for cyanogenic glycosides is often their cytotoxicity, which is mediated by the release of hydrogen cyanide. A standard MTT assay can be used to quantify the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of derivatives using the MTT assay.
Protocol 4: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the synthesized derivatives in culture media. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each derivative using a dose-response curve fitting software.
Hypothetical SAR Data and Discussion
The following table presents hypothetical IC50 values that could be obtained from the cytotoxicity assay, which would allow for an SAR analysis.
| Derivative ID | Aglycone Modification (R) | Hypothetical IC50 (µM) |
| AGA-01 | -H | 50 |
| AGA-02 | 4-OCH3 | 75 |
| AGA-03 | 4-Cl | 30 |
| AGA-04 | 4-NO2 | 15 |
| AGA-05 | 3,4-di-OH | 90 |
| AGA-06 | -H (Galactose) | 65 |
| AGA-07 | -H (Xylose) | 40 |
Discussion of Hypothetical SAR:
-
Effect of Aglycone Substitution: The data suggests that electron-withdrawing groups on the aromatic ring of the aglycone enhance cytotoxic activity (AGA-03 and AGA-04 are more potent than AGA-01). This could be due to facilitation of the enzymatic release of the cyanide group. Conversely, electron-donating groups (AGA-02) and hydroxyl groups (AGA-05) decrease activity, possibly by altering the electronic properties of the molecule or its interaction with metabolic enzymes.
-
Effect of the Sugar Moiety: The stereochemistry of the sugar appears to play a role, with the galactose derivative (AGA-06) being less active than the glucose parent (AGA-01). A smaller sugar like xylose (AGA-07) seems to restore some of the activity, suggesting that the size and orientation of the sugar can influence cellular uptake or interaction with glycosidases.
Potential Signaling Pathway for Cytotoxicity
The cytotoxicity of cyanogenic glycosides is primarily attributed to the release of hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[6] HCN binds to the ferric ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, blocking the utilization of oxygen and leading to a rapid decrease in ATP production. This energy crisis can trigger apoptosis.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of cytotoxicity induced by a cyanogenic glycoside derivative.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. Food safety [who.int]
- 3. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
- 4. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An update on the toxicity of cyanogenic glycosides bioactive compounds: Possible clinical application in targeted cance… [ouci.dntb.gov.ua]
- 7. Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Anthemis Glycoside A
These protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of Anthemis glycoside A, a purified natural product. The methodologies are based on established standards for antimicrobial susceptibility testing, adapted for the specific considerations of natural compounds.
Introduction
Anthemis, commonly known as chamomile, is a genus of medicinal plants that has been used for centuries in traditional medicine.[1] Its flowers are rich in various bioactive compounds, including flavonoids, terpenoids, and glycosides, which are known to possess a range of therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This document outlines detailed protocols for the systematic evaluation of the antimicrobial activity of a purified compound, referred to herein as this compound.
The following protocols are designed to determine the inhibitory and bactericidal capabilities of this compound against a panel of clinically relevant bacteria. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is emphasized to ensure the reproducibility and comparability of results.[3][4]
Preliminary Screening of Antimicrobial Activity
This method provides a qualitative assessment of the antimicrobial activity of this compound and is useful for initial screening.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar and filled with a solution of this compound. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[4][5]
Experimental Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Well Preparation and Sample Application:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Note: A solvent control must be included in the experiment to ensure it does not inhibit microbial growth.
-
Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent alone).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
The larger the zone of inhibition, the greater the antimicrobial activity.
-
Data Presentation:
| Test Substance | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| This compound | 1 mg/mL | |||
| Positive Control (e.g., Gentamicin) | 10 µg | |||
| Negative Control (Solvent) | - |
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
This assay is performed after the MIC is determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Principle: Aliquots from the clear wells of the MIC assay are subcultured onto fresh agar plates. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.
Experimental Protocol:
-
Subculturing from MIC Plate:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control.
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells onto separate, appropriately labeled MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that shows no growth or a pre-defined reduction in CFU/mL compared to the initial inoculum.
-
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Time-Kill Kinetic Assay
This dynamic assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Principle: A standardized bacterial suspension is exposed to different concentrations of this compound. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).
Experimental Protocol:
-
Preparation:
-
Prepare flasks containing MHB with this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without the compound.
-
Prepare a standardized inoculum and add it to each flask to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 35-37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each flask. [5][6] * Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate the appropriate dilutions onto MHA plates for colony counting.
-
-
Incubation and Data Analysis:
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
-
Data Presentation:
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Workflow for Time-Kill Kinetic Assay
Caption: Workflow for the Time-Kill Kinetic Assay.
Investigating the Mechanism of Action
While the above protocols assess the antimicrobial activity, further studies are required to elucidate the mechanism of action. Potential avenues for investigation include:
-
Cell Membrane Integrity Assays: Using fluorescent dyes like propidium iodide to assess membrane damage.
-
Biofilm Inhibition Assays: Evaluating the effect of this compound on biofilm formation and established biofilms.
-
Molecular Methods: Techniques such as transcriptomics (RNA-Seq) or proteomics can reveal changes in gene and protein expression in bacteria exposed to the compound, providing insights into the affected cellular pathways. [3] These advanced protocols would require specialized equipment and methodologies beyond the scope of this initial assessment guide.
References
- 1. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing Anthemis Glycoside Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of glycoside isolation from Anthemis species. The primary focus is on the abundant flavonoid glycosides, such as apigenin-7-O-glucoside found in Roman chamomile (Anthemis nobilis), with additional guidance on the isolation of cyanogenic glycosides like Anthemis glycoside A.
Frequently Asked Questions (FAQs)
Q1: What are the major types of glycosides found in Anthemis species?
A1: Anthemis species are rich in flavonoid glycosides, with apigenin-7-O-glucoside being a major and well-studied compound, particularly in Matricaria chamomilla (German chamomile) and Chamaemelum nobile (Anthemis nobilis or Roman chamomile).[1][2] Other flavonoid glycosides, including acetylated and malonylated derivatives of apigenin-7-O-glucoside, have also been identified.[2] Additionally, some Anthemis species contain cyanogenic glycosides, such as this compound and B.[3]
Q2: Which solvent system is optimal for extracting flavonoid glycosides from Anthemis flowers?
A2: The choice of solvent significantly impacts the extraction yield of flavonoid glycosides. Methanolic and aqueous-methanolic solutions are highly effective. For instance, 70% aqueous methanol has been successfully used for the extraction of apigenin and its 7-O-glucoside from Matricaria chamomilla.[4] While aqueous extracts yield a high content of apigenin-7-O-glucoside, methanolic extracts often demonstrate a greater biological activity due to the presence of the aglycone, apigenin.[2][5]
Q3: What are the critical parameters to control during the extraction process to maximize yield?
A3: Temperature, extraction time, and the solvent-to-solid ratio are critical. Overly high temperatures or prolonged extraction times can lead to the degradation of thermolabile glycosides. For flavonoid glycosides from chamomile, extraction at around 75°C for 60 minutes has been shown to be effective.[4] For cyanogenic glycosides, which can be more sensitive, milder conditions are generally preferred to prevent their breakdown and the release of hydrogen cyanide.
Q4: How can I effectively purify flavonoid glycosides from the crude extract?
A4: A multi-step chromatographic approach is typically required for high-purity isolation. This often involves an initial fractionation using column chromatography with resins like Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[6] High-Speed Counter-Current Chromatography (HSCCC) is another efficient technique for isolating and purifying bioactive compounds from natural products.[7]
Q5: What are the common challenges encountered during the isolation of glycosides from Anthemis?
A5: Common challenges include co-extraction of interfering compounds like essential oils and pigments, degradation of target glycosides due to improper temperature or pH, and the separation of structurally similar glycosides.[2] For cyanogenic glycosides, preventing their enzymatic hydrolysis during extraction is a critical challenge.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of Flavonoid Glycosides in the Crude Extract
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure the plant material (flower heads) is finely powdered to maximize the surface area for solvent penetration. |
| Suboptimal Extraction Solvent | Switch to a 70% aqueous methanol solution. Pure methanol or ethanol can also be effective, but the addition of water can enhance the extraction of more polar glycosides.[2][4] |
| Inadequate Extraction Time or Temperature | Optimize the extraction parameters. For chamomile, try extracting at 75°C for 60 minutes.[4] For other Anthemis species, a systematic optimization study may be necessary. |
| Degradation of Glycosides | Avoid excessive heat and prolonged exposure to light. Store extracts at low temperatures (4°C) and in dark containers. |
| Improper Plant Material | Use high-quality, properly dried flower heads, as the concentration of glycosides can vary depending on the plant part, harvesting time, and drying conditions. |
Issue 2: Poor Separation and Purity After Chromatography
| Potential Cause | Troubleshooting Step |
| Co-elution of Structurally Similar Compounds | Optimize the mobile phase gradient in your HPLC method. A shallower gradient can improve the resolution of closely related glycosides. |
| Presence of Interfering Non-polar Compounds | Perform a preliminary liquid-liquid extraction with a non-polar solvent like hexane to remove essential oils and other lipids before chromatographic purification. |
| Column Overloading | Reduce the sample load on your chromatography column. Overloading can lead to broad peaks and poor separation. |
| Irreversible Adsorption to Stationary Phase | For flavonoid glycosides, ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to improve peak shape and prevent tailing. |
| Inappropriate Stationary Phase | For polar glycosides, a C18 reversed-phase column is standard.[1] However, for very polar compounds, consider using a hydrophilic interaction liquid chromatography (HILIC) column. |
Issue 3: Degradation of Target Glycoside During Isolation
| Potential Cause | Troubleshooting Step |
| pH Instability | Flavonoid glycosides can be unstable at alkaline pH.[2] Maintain a neutral or slightly acidic pH during extraction and purification. |
| Thermal Degradation | Use lower temperatures during solvent evaporation (e.g., rotary evaporation under reduced pressure at <40°C). |
| Enzymatic Degradation (especially for cyanogenic glycosides) | Deactivate endogenous enzymes by briefly blanching the fresh plant material in boiling ethanol or by using extraction solvents with a high percentage of organic modifier. |
| Oxidation | Work under an inert atmosphere (e.g., nitrogen or argon) if the target glycosides are known to be sensitive to oxidation. Adding antioxidants like ascorbic acid to the extraction solvent can also be beneficial. |
| Hydrolysis of Acyl Groups | Acetylated or malonylated glycosides can be easily hydrolyzed. Use mild extraction and purification conditions (neutral pH, low temperature) to preserve these labile groups.[2] |
Quantitative Data Summary
The following tables summarize quantitative data on the yield and concentration of apigenin-7-O-glucoside from chamomile, which can serve as a benchmark for optimizing the isolation of flavonoid glycosides from Anthemis species.
Table 1: Apigenin-7-O-Glucoside Content in Chamomile Preparations
| Sample Type | Apigenin-7-O-Glucoside Concentration | Reference |
| Chamomile Flower Heads | 6.66–7.01 mg/g | [1] |
| Glycolic Extract | 0.12% w/w (in water) | [1] |
| Methanolic Extract | 903 µg/g (total apigenin) | [4] |
| Ethanolic Extract | 247 µg/g (total apigenin) | [4] |
Table 2: HPLC Method Validation Parameters for Apigenin-7-O-Glucoside Quantification
| Parameter | Value | Reference |
| Linearity Range | 24.0–36.0 µg/mL | [1] |
| Correlation Coefficient (r) | 0.9994 | [1] |
| Intra-day Precision (RSD) | 0.27–2.66% | [1] |
| Accuracy | 98.27–101.21% | [1] |
| LOD (UPLC) | 33 ng/mL | [4] |
| LOQ (UPLC) | 100 ng/mL | [4] |
Experimental Protocols
Protocol 1: Extraction of Flavonoid Glycosides from Anthemis nobilis Flower Heads
-
Sample Preparation: Dry the Anthemis nobilis flower heads in a shaded and ventilated area for 48 hours. Grind the dried flowers into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 70% aqueous methanol.
-
Heat the mixture at 75°C for 60 minutes with continuous stirring.[4]
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Quantification of Apigenin-7-O-Glucoside by RP-HPLC-DAD
-
Chromatographic Conditions: [1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at 335 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of apigenin-7-O-glucoside standard (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 5-100 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the apigenin-7-O-glucoside peak in the sample by comparing its retention time and UV spectrum with the standard.
-
Visualizations
Caption: Workflow for the isolation and purification of flavonoid glycosides from Anthemis.
Caption: Troubleshooting logic for addressing low glycoside yield.
References
- 1. Validation of a RP-HPLC-DAD Method for Chamomile (Matricaria recutita) Preparations and Assessment of the Marker, Apigenin-7-glucoside, Safety and Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of phenolic compounds in Matricaria chamomilla and its extracts by UPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISOLATION AND IDENTIFICATION OF BIOACTIVE FLAVONOID GLYCOSIDES FROM SYZYGIUM JAMBOS AND THEIR α-GLUCOSIDASE INHIBITORY ACTIVITY | Acta Pharmaceutica Indonesia [journals.itb.ac.id]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
Anthemis glycoside A stability and degradation issues
Disclaimer: Information regarding a specific compound named "Anthemis glycoside A" is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the general characteristics of cyanogenic glycosides, the class to which this compound belongs. The stability and degradation of a specific glycoside can vary based on its unique chemical structure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is classified as a cyanogenic glycoside.[1] This class of compounds is known to be unstable under certain conditions, leading to degradation. The primary concern with the degradation of cyanogenic glycosides is the release of hydrogen cyanide (HCN), a toxic volatile compound.[2][3] This can affect experimental results, pose safety risks, and reduce the effective concentration of the parent glycoside in your assays.
Q2: What are the main factors that cause the degradation of this compound?
The stability of cyanogenic glycosides like this compound is primarily influenced by:
-
Enzymatic Hydrolysis: The presence of β-glucosidase and hydroxynitrile lyase enzymes will catalyze the breakdown of the glycoside.[2][4][5] These enzymes may be present as contaminants in plant extracts or can be introduced through microbial contamination.
-
pH: Cyanogenic glycosides are generally more stable at acidic pH and hydrolyze more rapidly under neutral to alkaline conditions.[2][6]
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and non-enzymatic hydrolysis.[6]
-
Light: While less documented for cyanogenic glycosides specifically, prolonged exposure to UV light can be a contributing factor to the degradation of many organic compounds.
Q3: I am observing a loss of activity of my this compound solution over time. What could be the cause?
A loss of activity is likely due to the degradation of the parent compound. This can be caused by improper storage conditions (e.g., neutral or basic pH, elevated temperature) or enzymatic contamination. The degradation leads to a lower concentration of the active this compound.
Q4: Are there any safety precautions I should take when working with this compound?
Yes. Due to the potential release of toxic hydrogen cyanide upon degradation, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[2][3] Avoid inhalation of any vapors and prevent contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of stock solution | Prepare fresh stock solutions of this compound in a slightly acidic buffer (e.g., pH 4-5) using purified water. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Consistent and reproducible results in your assays. |
| Enzymatic contamination in the assay | If using plant extracts or other biological matrices, consider heat-inactivating endogenous enzymes by heating the matrix (if compatible with your experimental design) before adding this compound. Alternatively, use purified enzyme inhibitors if the contaminating enzymes are known. | Reduced degradation of this compound during the experiment, leading to more reliable data. |
| pH of the assay buffer | Ensure the pH of your assay buffer is compatible with the stability of this compound. If possible, maintain a slightly acidic to neutral pH. | Minimized non-enzymatic hydrolysis during the assay. |
Issue 2: Precipitate formation in the stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low solubility | This compound may have limited solubility in aqueous solutions. Try dissolving the compound in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer. | A clear, homogenous stock solution. |
| Degradation products | The aglycone released upon hydrolysis may be less soluble than the parent glycoside, leading to precipitation. | If solubility is not the issue, this points to significant degradation. The stock solution should be discarded and a fresh one prepared under optimal storage conditions. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Selection: If the solubility in aqueous buffer is low, first dissolve this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a slightly acidic buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Dilution: Slowly add the buffer to the dissolved this compound with gentle vortexing to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum to avoid interference with biological assays.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage. For short-term use, storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring the Stability of this compound by HPLC
-
Sample Preparation: Prepare solutions of this compound in different buffers (e.g., pH 4, 7, and 9) and at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable for the analysis of glycosides.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength appropriate for the chromophore in this compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Quantitative Data Summary
The following tables summarize stability data for the cyanogenic glycoside dhurrin , which can serve as a general reference for the expected behavior of this compound.
Table 1: Effect of pH on the Half-life of Dhurrin at 25°C
| pH | Half-life |
| 4.0 | 530 days |
| 8.6 | 1.2 hours |
| (Data adapted from a study on dhurrin hydrolysis.[6]) |
Table 2: Effect of Temperature on the Degradation of Dhurrin in Topsoil
| Temperature | Half-life |
| 22°C | 0.25 - 2 hours |
| (Data reflects combined enzymatic and chemical degradation in a complex matrix.[6]) |
Visualizations
Caption: Enzymatic degradation pathway of a cyanogenic glycoside.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Plant cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming solubility problems with Anthemis glycoside A
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with Anthemis glycoside A, a promising natural compound with significant therapeutic potential. Poor aqueous solubility is a common hurdle that can impede experimental reproducibility and translation to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel saponin glycoside isolated from the Anthemis genus. Its complex, high molecular weight structure, featuring a hydrophobic aglycone core and hydrophilic sugar moieties, contributes to its therapeutic properties but also results in poor aqueous solubility, complicating its use in biological assays.
Q2: Why is my this compound precipitating in aqueous solutions like PBS or cell culture media?
Precipitation occurs because the aqueous environment cannot overcome the strong intermolecular forces of the hydrophobic portions of the this compound molecule. When a concentrated organic stock solution is diluted into an aqueous buffer, the organic solvent disperses, leaving the compound to crash out of the solution.
Q3: What is the recommended starting solvent for this compound?
For initial stock solutions, Dimethyl sulfoxide (DMSO) is recommended. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[1] However, the final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid cellular toxicity.[2]
Q4: Can inconsistent experimental results be linked to solubility issues?
Absolutely. Poor solubility can lead to an inaccurate concentration of the active compound in your assays, causing significant variability in results. If the compound precipitates, the effective concentration is much lower than the nominal concentration, leading to underestimation of its potency or efficacy.
Troubleshooting Guide
Problem: My compound precipitates immediately upon dilution into my aqueous assay buffer.
-
Solution 1: Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (like ethanol or PEG 400) before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Solution 2: Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, into your final aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed.[3]
-
Solution 3: Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming an "inclusion complex" and increasing their aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[6]
Problem: I need to prepare a high-concentration formulation for an in vivo animal study.
-
Solution 1: Co-solvent Systems: For animal studies, a mixture of solvents is often required to achieve the desired concentration.[7][8] A common formulation could involve a mixture of DMSO, PEG 400, and saline. The ratio must be carefully optimized to maximize solubility while minimizing toxicity.
-
Solution 2: Lipid-Based Formulations: If oral administration is planned, consider lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.[9]
Solubility Data
The following table provides illustrative solubility data for this compound in various solvent systems. This data should be used as a starting point for your own optimization experiments.
| Solvent / System | Max. Achievable Concentration (mg/mL) | Temperature (°C) | Notes |
| Deionized Water | < 0.01 | 25 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | 25 | Insoluble in physiological buffer. |
| Dimethyl Sulfoxide (DMSO) | > 100 | 25 | Excellent solubility for stock solutions. |
| Ethanol (95%) | 5.2 | 25 | Moderate solubility. |
| PEG 400 | 25.8 | 25 | Good solubility; useful as a co-solvent. |
| 10% (w/v) HP-β-Cyclodextrin in Water | 1.5 | 25 | Significant improvement over water alone.[10] |
| 5% Tween® 80 in Water | 0.8 | 25 | Modest improvement; useful for in vitro assays. |
| DMSO/PEG 400/Saline (10:40:50 v/v) | 8.5 | 25 | A potential starting formulation for in vivo use.[2] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes[11]
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate the mass of this compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, if MW = 800 g/mol , you need 8 mg).
-
Weigh the calculated amount of the compound directly into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.[11]
-
Vortex the tube gently until the powder is completely dissolved.[11] Avoid vigorous mixing to prevent introducing air bubbles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability or -20°C for short-term use (up to one month).[2]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to create an aqueous solution of this compound using an inclusion complex approach, suitable for in vitro or in vivo applications where DMSO must be avoided.
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., Saline)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the HP-β-CD solution. For a 20% (w/v) solution, dissolve 20 g of HP-β-CD in a final volume of 100 mL of water/buffer. Stir until the solution is clear.
-
Weigh the required amount of this compound.
-
Slowly add the powdered this compound to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for 1-24 hours. The time required for complexation can vary.[12]
-
After stirring, the solution should appear clear. If any undissolved particulate remains, it can be removed by filtration through a 0.22 µm syringe filter.
-
The resulting solution contains the water-soluble this compound:HP-β-CD inclusion complex.
Visualized Workflows and Pathways
Solubility Enhancement Workflow
The following diagram outlines a logical workflow for troubleshooting and overcoming solubility issues with this compound.
Caption: Decision tree for selecting an appropriate solubilization strategy.
Hypothetical Signaling Pathway Inhibition
Many glycosides from the Anthemis family exhibit anti-inflammatory properties. This diagram illustrates a hypothetical mechanism where this compound inhibits the pro-inflammatory NF-κB signaling pathway.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. humapub.com [humapub.com]
Technical Support Center: Optimizing HPLC Conditions for Anthemis Glycoside A Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Anthemis glycoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties relevant to HPLC?
A1: this compound is a cyanogenic glycoside found in plants of the Anthemis genus.[1] Unlike many other well-known compounds from Anthemis (chamomile) which are flavonoids or terpenoids, this compound is part of a class of nitrogen-containing natural products.[2] Structurally, it consists of an aglycone part with a nitrile group and a sugar moiety (glycone).[1][3] The presence of the sugar moiety makes the molecule polar, which dictates the choice of HPLC conditions. For successful separation, a reverse-phase HPLC setup is typically employed.
Q2: What is a good starting point for HPLC method development for this compound?
A2: For polar compounds like glycosides, reverse-phase HPLC is the most common and effective technique. A good starting point would be a C18 column with a gradient elution using water and an organic solvent like acetonitrile or methanol. To improve peak shape and resolution, especially for glycosides, it is often beneficial to acidify the mobile phase.
Table 1: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV, wavelength based on the chromophore of the aglycone (a scouting run with a PDA detector is recommended) |
| Injection Volume | 5-20 µL |
Q3: How do I choose the optimal detection wavelength?
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound and other glycosides.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue when separating polar and ionizable compounds like glycosides.
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the C18 column.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: If the analyte has ionizable groups, the mobile phase pH can significantly affect peak shape.
-
Column Degradation: Over time, the stationary phase can degrade, exposing active sites.
Solutions:
-
Acidify the Mobile Phase: Add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to both mobile phase components. This can suppress the ionization of silanol groups on the stationary phase and improve peak symmetry.
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
Check Column Health: If the column is old or has been used with harsh conditions, it may need to be replaced.
Q: I am observing peak fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions.
Possible Causes:
-
Sample Overload: Similar to tailing, injecting too much sample can cause fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to distorted peaks.
-
Column Channeling: A void or channel in the column packing can cause the sample to move through unevenly.
Solutions:
-
Decrease Injection Volume/Concentration: Reduce the amount of sample injected onto the column.
-
Ensure Sample Solubility: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase.
-
Column Maintenance: If you suspect a column void, you may try to gently tap the column or replace it if the problem persists.
Problem 2: Poor Resolution or Co-elution
Q: this compound is co-eluting with another peak. How can I improve the separation?
A: Improving resolution is a key aspect of HPLC method development.
Solutions:
-
Optimize the Gradient:
-
Shallow Gradient: Make the gradient less steep (e.g., increase the gradient time). This gives the analytes more time to interact with the stationary phase and separate.
-
Isocratic Hold: If the peaks are eluting very close together, you can introduce an isocratic hold in the gradient at a mobile phase composition just before the elution of the peaks of interest.
-
-
Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the pH: If the co-eluting compounds have different pKa values, a small change in the mobile phase pH can significantly alter their retention times and improve separation.
-
Change the Column: A column with a different stationary phase (e.g., Phenyl-Hexyl) or a longer column/smaller particle size can provide better resolution.
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
-
Sample Preparation:
-
Extract the plant material containing this compound with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
-
-
Initial HPLC Setup:
-
Use the starting conditions outlined in Table 1 .
-
Perform a scouting gradient run (e.g., 5-95% acetonitrile in 20 minutes) to determine the approximate retention time of this compound.
-
-
Optimization:
-
Based on the initial run, adjust the gradient to improve the resolution of the target peak from other components in the extract. A shallower gradient around the elution time of this compound is often effective.
-
If peak shape is poor, add 0.1% formic acid to the mobile phases.
-
Experiment with changing the organic modifier from acetonitrile to methanol to assess changes in selectivity.
-
Adjust the column temperature (e.g., in increments of 5 °C between 25 °C and 40 °C) to see if it improves resolution and peak shape.
-
Protocol 2: Troubleshooting Peak Splitting
-
Verify Sample Preparation: Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be of similar or weaker strength than the initial mobile phase.
-
Inspect for Column Blockage: A partially blocked frit at the head of the column can cause peak splitting. Try reversing the column and flushing it with a strong solvent (ensure the column is designed to be back-flushed).
-
Check for Voids: A void in the column packing can lead to a split peak. This often requires column replacement.
-
Injector Issues: A malfunctioning injector rotor seal can also cause peak splitting. Consult your instrument's manual for troubleshooting the injector.
Visualizations
Caption: Workflow for HPLC method optimization.
Caption: Troubleshooting logic for peak tailing.
References
Technical Support Center: Troubleshooting Anthemis Glycoside Extracts
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with glycoside extracts from Anthemis species. The following questions and answers address common issues encountered during the extraction and purification of these compounds.
Frequently Asked Questions (FAQs)
FAQ 1: My crude extract is a dark, sticky resin, and I'm having trouble purifying the glycosides. What are the likely contaminants?
This is a common issue when working with plant extracts. The stickiness and dark color are likely due to the co-extraction of several classes of compounds.
Likely Contaminants:
-
Phenolic Compounds and Tannins: These are abundant in many plants and readily co-extract with polar solvents used for glycoside extraction. They can interfere with chromatographic separation and downstream assays.
-
Chlorophylls and Pigments: If using aerial parts of the plant, these are almost always present in the initial extract.
-
Lipids and Waxes: While less polar than glycosides, they can be partially extracted, especially with alcoholic solvents, leading to a resinous consistency.
-
Polysaccharides: High molecular weight sugars can be co-extracted, particularly with aqueous or high-percentage alcohol solvent systems.
Troubleshooting Strategy:
-
Pre-Extraction Defatting: Before the main extraction, wash the dried and powdered plant material with a non-polar solvent like hexane to remove lipids and waxes.
-
Clarification of the Extract: After the primary extraction, use precipitation to remove tannins and other impurities. Treatment with lead acetate followed by precipitation of excess lead is a classical method, though care must be taken with lead disposal.[1][2]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to perform a preliminary fractionation of the crude extract. This can help separate the glycosides from more or less polar contaminants.
FAQ 2: I am observing a low yield of my target glycoside. What are the potential causes and how can I improve the yield?
Low yield can be attributed to several factors, from the starting material to the extraction and purification process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the solvent system. A mixture of alcohol (methanol or ethanol) and water is often more efficient than absolute alcohol.[3][4] Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.[1][4] |
| Enzymatic Degradation | Endogenous enzymes in the plant material can hydrolyze the glycosidic bonds. To prevent this, it is crucial to deactivate these enzymes. This can be achieved by immediately drying the plant material at a controlled temperature after harvesting or by performing the extraction with boiling alcohol.[1][5] |
| Acid Hydrolysis | Glycosidic bonds are susceptible to hydrolysis under acidic conditions.[5][6] Ensure that the pH of your extraction solvent is neutral.[6] |
| Loss during Purification | Each purification step can lead to a loss of the target compound. Minimize the number of steps where possible. Ensure complete transfer of material between steps. |
FAQ 3: My purified fraction shows multiple spots on a Thin Layer Chromatography (TLC) plate, even after column chromatography. How can I improve the resolution?
This indicates that the contaminants have similar polarities to your target glycoside.
Troubleshooting Chromatographic Separation:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system for your column chromatography is crucial. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient can improve the separation of compounds with similar retention factors.
-
Different Stationary Phase: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase C18.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than traditional column chromatography.
Experimental Protocol: General Method for Extraction and Purification of Flavonoid Glycosides from Anthemis sp.
This protocol outlines a general procedure. Optimization will be required for specific species and target compounds.
-
Preparation of Plant Material:
-
Collect fresh aerial parts of the Anthemis species.
-
Dry the material in a well-ventilated area at a temperature not exceeding 45°C to prevent enzymatic degradation.[2]
-
Grind the dried material to a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the extraction on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Purification:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Monitor the fractions by TLC and combine those containing the target glycoside.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of Anthemis glycosides.
Caption: Troubleshooting logic for low glycoside yield.
FAQ 4: What is a suitable signaling pathway to investigate the bioactivity of Anthemis glycoside A, assuming it has anti-inflammatory properties?
Many flavonoids isolated from Anthemis species exhibit anti-inflammatory effects. A key signaling pathway involved in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
NF-κB Signaling Pathway:
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many flavonoid glycosides are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
References
Technical Support Center: Enhancing the Bioavailability of Anthemis Glycoside A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of Anthemis glycoside A (apigenin-7-O-glucoside), a primary bioactive compound in Anthemis nobilis (Roman Chamomile).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is chemically known as apigenin-7-O-glucoside. It is a flavonoid glycoside found in high concentrations in chamomile.[1] While it exhibits various potential therapeutic effects, its clinical efficacy is often limited by low oral bioavailability. This is primarily due to its poor aqueous solubility and susceptibility to enzymatic degradation in the gastrointestinal tract.[2][3]
Q2: Is it better to formulate the glycoside (apigenin-7-O-glucoside) or the aglycone (apigenin)?
A2: Studies suggest that the glycoside form, apigenin-7-O-glucoside, may have better absorption characteristics than its aglycone, apigenin.[4] The sugar moiety can influence transport across the intestinal epithelium. However, once in the intestine, it is often metabolized by β-glucosidases into the aglycone form (apigenin) before systemic absorption.[1][5] Therefore, formulation strategies often focus on protecting the glycoside until it reaches the site of absorption or enhancing the solubility and absorption of the released aglycone.
Q3: What are the primary formulation strategies to enhance the bioavailability of this compound?
A3: The main strategies focus on improving its solubility and protecting it from degradation. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and bilosomes, which can enhance solubility and lymphatic transport.[6]
-
Solid Dispersions: Dispersing the glycoside in a polymer matrix to improve its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale to increase surface area and dissolution velocity.[7]
Q4: What role does the gut microbiota play in the bioavailability of this compound?
A4: The gut microbiota plays a significant role in the metabolism of apigenin-7-O-glucoside. Intestinal bacteria can deglycosylate it to apigenin, which can then be absorbed or further metabolized.[8] This microbial metabolism can influence the overall pharmacokinetic profile of the compound.[8]
Troubleshooting Guides
Issue 1: Low in vitro dissolution of this compound from a solid dispersion formulation.
| Potential Cause | Troubleshooting Step |
| Inappropriate polymer carrier | Screen different hydrophilic polymers such as PVP K30, Poloxamer 188, or HPMC to find one with better miscibility and solubilizing capacity for the glycoside. |
| Incorrect drug-to-carrier ratio | Optimize the ratio of this compound to the polymer. A higher polymer concentration can improve wettability and dissolution but may also increase viscosity, hindering drug release. |
| Drug recrystallization | Characterize the solid dispersion using X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state. If crystalline peaks are present, consider using a different solvent system or a faster solvent evaporation technique during preparation. |
| Inadequate solvent removal | Ensure complete removal of the solvent used during the preparation of the solid dispersion, as residual solvent can affect the stability and dissolution of the formulation. |
Issue 2: High variability in pharmacokinetic data after oral administration of a lipid-based formulation in animal models.
| Potential Cause | Troubleshooting Step |
| Formulation instability in the GI tract | Evaluate the emulsion droplet size and stability of the lipid-based formulation in simulated gastric and intestinal fluids. The formulation should form a stable microemulsion or nanoemulsion upon dilution. |
| Food effect | Standardize the feeding schedule of the animals. The presence of food can significantly alter the digestion and absorption of lipid-based formulations. Conduct studies in both fasted and fed states to assess the food effect. |
| Improper dosing technique | Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose and its delivery to the stomach. |
| Inter-animal metabolic differences | Increase the number of animals per group to account for natural biological variability. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies on apigenin (the aglycone of this compound), demonstrating the potential for bioavailability enhancement through various formulation strategies.
Table 1: Pharmacokinetic Parameters of Apigenin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Apigenin Suspension | 50 | 0.85 ± 0.12 | 2.0 | 4.32 ± 0.58 | 100 | [9] |
| Apigenin-SNEDDS (GTP2575) | 50 | 3.25 ± 0.45 | 1.5 | 16.42 ± 2.15 | 380 | [9] |
| Apigenin-SNEDDS (GTP3070) | 50 | 2.98 ± 0.39 | 1.5 | 14.25 ± 1.98 | 330 | [9] |
| Apigenin-Bilosomes | 10 | 1.89 ± 0.21 | 4.0 | 39.92 ± 2.65 | 467 | [10] |
SNEDDS: Self-Nanoemulsifying Drug Delivery System
Table 2: In Vitro Permeability of Apigenin Formulations across Caco-2 Cell Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁵ cm/s) | Reference |
| Apigenin Coarse Powder | 0.89 ± 0.11 | [9] |
| Apigenin Solution (0.1% DMSO) | 1.52 ± 0.23 | [9] |
| Apigenin-SNEDDS (GTP2575) | 2.97 ± 0.31 | [9] |
| Apigenin-SNEDDS (GTP3070) | 3.13 ± 0.28 | [9] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of ethanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator until further use.
-
Characterize the solid dispersion for drug content, in vitro dissolution, and physical form (using XRD and DSC).
-
Protocol 2: Caco-2 Cell Permeability Assay for this compound Formulations
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed the cells on Transwell inserts at a density of 1 x 10⁵ cells/cm².
-
Allow the cells to differentiate for 21 days, changing the medium every 2-3 days.
-
-
Permeability Assay:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity (TEER > 250 Ω·cm²).[11]
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation of this compound (dissolved in HBSS) to the apical (AP) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the BL side and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the AP chamber.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Simplified signaling pathway of this compound absorption and metabolism in the intestine.
References
- 1. Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. spotify.localizer.co [spotify.localizer.co]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The bioavailability of apigenin-7-glucoside is influenced by human intestinal microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive Apigenin loaded oral nano bilosomes: Formulation optimization to preclinical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Preventing degradation of Anthemis glycoside A during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Anthemis glycoside A during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like many flavonoid glycosides, is primarily influenced by temperature, pH, and the solvent used for storage.[1][2] Exposure to high temperatures, alkaline pH conditions, and certain organic solvents can lead to hydrolysis of the glycosidic bond or other structural rearrangements.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored at low temperatures, ideally at -20°C.[2] For short-term storage, refrigeration at 4°C is also effective.[2] It is recommended to store the compound in a solid, lyophilized form. If in solution, a slightly acidic buffer (pH 5-7) is preferable to neutral or alkaline conditions.[2]
Q3: Is this compound sensitive to light?
A3: Based on studies of similar flavonoid glycosides from chamomile, light does not appear to be a significant factor in the degradation of this compound.[2] However, as a general precautionary measure, it is always advisable to store compounds in light-protected containers, such as amber vials.[3]
Q4: What are the visible signs of this compound degradation?
A4: Visual signs of degradation can include a change in the color or clarity of a solution containing this compound. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm the integrity of the compound.
Q5: How can I detect and quantify the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most reliable methods for detecting and quantifying this compound and its degradation products.[[“]][[“]][[“]] These techniques allow for the separation and identification of the parent compound and any new peaks that may correspond to degradants.
Troubleshooting Guides
Issue 1: Unexpected loss of biological activity of this compound.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C or 4°C) and protected from light.[2][3]
-
Check Solution pH: If the compound is in solution, measure the pH. Flavonoids are more stable at a slightly acidic pH (5-7).[2]
-
Analytical Confirmation: Analyze a sample of your stock solution using HPLC or LC-MS/MS to check for the presence of degradation products. Compare the chromatogram to a reference standard or a freshly prepared sample.
-
Review Experimental Protocol: Ensure that the experimental buffers and conditions are within the stable pH range for the compound.
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: Degradation of this compound into one or more byproducts.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown peaks. This can help in identifying the potential degradation products (e.g., the aglycone portion of the molecule).
-
Force Degradation Study: To confirm if the unknown peaks are indeed degradation products, perform a force degradation study. Expose a small sample of this compound to harsh conditions (e.g., high temperature, strong acid, strong base) and analyze the resulting mixture by HPLC or LC-MS/MS. The peaks generated should correspond to the unknown peaks in your sample.
-
Optimize Storage and Handling: Based on the identified degradation pathway, optimize your storage and experimental conditions to minimize the formation of these byproducts.
-
Data Presentation
Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 7) over 120 Days
| Storage Temperature (°C) | Percent Degradation (Day 30) | Percent Degradation (Day 60) | Percent Degradation (Day 90) | Percent Degradation (Day 120) |
| -20 | < 1% | < 1% | < 1% | < 1% |
| 4 | 1-2% | 2-3% | 3-4% | 4-5% |
| 25 (Room Temperature) | 5-7% | 10-12% | 15-18% | 20-25% |
Data is illustrative and based on general stability trends of flavonoid glycosides.[2]
Table 2: Effect of pH on the Stability of this compound in Solution at 25°C over 30 Days
| pH | Percent Degradation |
| 3 | < 2% |
| 5 | < 2% |
| 7 | 5-7% |
| 9 | 9% |
| 11 | 12% |
| 13 | > 40% |
Data is illustrative and based on general stability trends of flavonoid glycosides.[2]
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm and 340 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a stock solution of this compound in methanol. b. Dilute the stock solution to a working concentration with the mobile phase. c. Inject the sample onto the HPLC system. d. Monitor the peak area of this compound over time under different storage conditions. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for an this compound stability study.
References
- 1. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youwish.nl [youwish.nl]
- 4. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]
- 5. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]
- 6. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Anthemis Glycoside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Anthemis glycoside A. It addresses common challenges related to matrix effects, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). For this compound, which is often extracted from complex plant matrices, co-extractives like lipids, pigments, and other phenolics can interfere with its ionization in the mass spectrometer's source, leading to inaccurate quantification and reduced sensitivity.
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: You can assess the presence and extent of matrix effects using a post-extraction addition method. This involves comparing the signal response of a pure standard of this compound in a clean solvent to the response of the same standard spiked into a blank matrix extract (a sample processed in the same way as your study samples but without the analyte). A significant difference in signal intensity indicates the presence of matrix effects. A common way to quantify this is by calculating the matrix factor (MF) using the following formula:
MF (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement. Ideally, the MF should be between 80% and 120%.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: The goal of sample preparation is to remove interfering compounds while efficiently extracting this compound. For flavonoid glycosides from plant materials, the following techniques are highly effective:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex extracts. A reversed-phase C18 sorbent is often suitable for retaining this compound while allowing more polar interferences to be washed away. A subsequent elution with an appropriate solvent will then recover the analyte in a cleaner solution.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering substances based on its solubility. For instance, an extraction into a moderately polar solvent like ethyl acetate from an aqueous sample can help remove highly polar or non-polar matrix components.
-
Protein Precipitation (for biological matrices): If analyzing this compound in plasma or serum, precipitating proteins with a solvent like acetonitrile is a crucial first step to reduce matrix complexity.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the liquid chromatography (LC) separation is a powerful strategy. By achieving baseline separation of this compound from co-eluting matrix components, you can prevent them from entering the mass spectrometer at the same time. Consider the following adjustments:
-
Gradient Elution: Employ a shallower gradient to increase the separation between peaks.
-
Column Chemistry: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) to alter the elution order of the analyte and interferences.
-
Diverter Valve: If your system is equipped with one, a diverter valve can be programmed to send the highly contaminated early and late parts of the chromatographic run to waste, only allowing the eluent containing the analyte of interest to enter the mass spectrometer.
Q5: How can an internal standard help in correcting for matrix effects?
A5: An internal standard (IS) is a compound that is chemically and physically similar to the analyte and is added in a known quantity to all samples, standards, and blanks. The IS experiences similar matrix effects as the analyte. By calculating the ratio of the analyte's peak area to the IS's peak area, any signal suppression or enhancement that affects both compounds will be canceled out, leading to more accurate and precise quantification. A stable isotope-labeled version of this compound would be the ideal internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification between samples. | Significant and variable matrix effects between different sample batches. | 1. Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE). 2. Use a stable isotope-labeled internal standard to compensate for variability. 3. Prepare calibration standards in a representative blank matrix extract (matrix-matched calibration). |
| Low sensitivity and poor peak shape. | Ion suppression due to co-eluting matrix components. | 1. Optimize the LC gradient to better separate this compound from interfering peaks. 2. Evaluate a different SPE sorbent or elution solvent to improve cleanup. 3. Dilute the sample extract to reduce the concentration of interfering compounds, if sensitivity allows. |
| Signal intensity is unexpectedly high and inconsistent. | Ion enhancement from matrix components. | 1. Improve chromatographic separation to resolve the analyte from the enhancing compounds. 2. Modify the sample preparation to remove the specific interfering substances. |
| Inconsistent retention time for this compound. | Matrix components affecting the column chemistry or system pressure. | 1. Incorporate a guard column to protect the analytical column. 2. Ensure adequate sample cleanup to prevent column fouling. 3. Perform a column wash cycle between injections. |
Representative Quantitative Data
Disclaimer: The following data is a representative example based on typical LC-MS/MS analysis of flavonoid glycosides and is intended for illustrative purposes. Actual results may vary.
Table 1: Quantification of Matrix Effect on this compound Analysis
| Sample Type | Spiked Concentration (ng/mL) | Peak Area (counts) | Matrix Factor (%) |
| Solvent Standard | 50 | 1,250,000 | N/A |
| Matrix Extract A | 50 | 780,000 | 62.4% (Suppression) |
| Matrix Extract B | 50 | 890,000 | 71.2% (Suppression) |
| Matrix Extract C (after SPE) | 50 | 1,150,000 | 92.0% (Minimal Effect) |
Table 2: Method Validation Parameters with and without Matrix-Matched Calibration
| Parameter | Calibration in Solvent | Matrix-Matched Calibration |
| Linearity (R²) | 0.998 | 0.999 |
| Accuracy (% Bias) | -35.8% | -5.2% |
| Precision (%RSD) | 12.5% | 4.8% |
| LOQ (ng/mL) | 10 | 2 |
Representative Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Extraction: Extract 1 gram of ground plant material with 10 mL of 80% methanol in water by sonicating for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
SPE Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Dilute 1 mL of the plant extract with 9 mL of deionized water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 5 mL of 90% methanol.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: (Specific to this compound, to be determined by infusion of a pure standard)
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for matrix effects in mass spectrometry.
Technical Support Center: Troubleshooting Cell-Based Assay Interference from Anthemis Glycoside A
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from Anthemis glycoside A in cell-based assays. The following resources offer troubleshooting strategies and frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing high cytotoxicity in our MTT/MTS assay, but we don't observe corresponding cell death under the microscope. What could be happening?
A1: This is a common issue when working with natural products like this compound, which may possess intrinsic reducing properties. The MTT and MTS assays rely on the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells. Compounds with antioxidant or reducing potential can directly reduce the tetrazolium salt in a cell-free manner, leading to a false positive signal that is misinterpreted as high cell viability or, conversely, can interfere with the cellular redox environment, leading to inaccurate cytotoxicity readings.[1] It is crucial to include a "compound only" control (no cells) to assess its direct effect on the assay reagent.
Q2: We are using a luciferase reporter assay to study a specific signaling pathway, and this compound appears to be a potent inhibitor. How can we be sure this is a true biological effect?
A2: this compound, like other small molecules, may directly inhibit the luciferase enzyme.[2][3] This would result in a decrease in the luminescent signal, which could be misinterpreted as inhibition of the signaling pathway. To confirm the observed effect, it is essential to perform a counter-screen using a purified luciferase enzyme to test for direct inhibition.[3][4] Alternatively, using a reporter gene assay with a different reporter protein (e.g., β-galactosidase) can help validate the findings.
Q3: Our lab is observing autofluorescence in our fluorescence-based assays when using this compound. How can we mitigate this interference?
A3: Many natural compounds, including those found in plants of the Anthemis genus, exhibit autofluorescence.[5] This intrinsic fluorescence can lead to high background signals and mask the true signal from your fluorescent probe. To address this, consider the following:
-
Spectral Scanning: Determine the excitation and emission spectra of this compound to see if it overlaps with your fluorescent dye.
-
Use of Different Fluorophores: If there is spectral overlap, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with your compound.
-
Time-Resolved Fluorescence (TRF): If available, TRF can distinguish between the short-lived fluorescence of the compound and the long-lived fluorescence of the specific TRF probe.
-
Pre-incubation and Wash Steps: If the compound does not need to be present during the final measurement, you can incubate the cells with the compound, wash it away, and then add the fluorescent dye.[1]
Q4: Can the components of the cell culture medium interact with this compound and affect our assay results?
A4: Yes, components in the culture media can interact with test compounds and influence assay outcomes.[6] For example, high concentrations of glucose or certain vitamins in the medium can affect the cellular metabolic state and, consequently, the readout of viability assays like the MTT assay.[7] It is also possible for serum proteins in the medium to bind to the test compound, reducing its effective concentration.[6] Running appropriate vehicle controls and, if necessary, testing the compound in different media formulations can help identify and minimize these effects.
Troubleshooting Guides
Problem 1: Suspected False Positives in MTT/MTS Assays
Symptoms:
-
High absorbance values suggesting increased cell viability or proliferation, which is not consistent with visual inspection of cells.
-
Purple/colored formazan product formation in "compound only" control wells (without cells).[8]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting false positives in MTT/MTS assays.
Problem 2: Potential Direct Luciferase Inhibition
Symptoms:
-
Consistent decrease in luminescent signal in a luciferase reporter assay across different cell lines or experimental conditions.
-
The observed inhibition does not correlate with expected biological activity.
Troubleshooting Workflow:
Caption: Workflow for identifying direct luciferase enzyme inhibition.
Data Presentation
Table 1: Summary of Potential Interferences and Mitigation Strategies
| Assay Type | Potential Interference from this compound | Recommended Mitigation Strategy | Alternative Assays |
| MTT/MTS Viability Assays | Direct reduction of tetrazolium salt due to antioxidant/redox properties.[1] | Include a "compound only" control; wash out the compound before adding the reagent.[1] | Sulforhodamine B (SRB) assay, CellTiter-Glo® Luminescent Cell Viability Assay, Trypan Blue exclusion. |
| Luciferase Reporter Assays | Direct inhibition of the luciferase enzyme.[2][3] | Perform a cell-free biochemical luciferase inhibition assay. | Reporter assays using β-galactosidase or Secreted Alkaline Phosphatase (SEAP). |
| Fluorescence-Based Assays | Autofluorescence of the compound.[5] | Perform spectral scanning of the compound; use fluorophores with non-overlapping spectra. | Assays based on luminescence or colorimetric detection. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces the MTT tetrazolium salt.
Materials:
-
This compound stock solution
-
Cell culture medium (without phenol red is recommended to reduce background)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer (570 nm)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT by the compound.
Protocol 2: Biochemical Luciferase Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on purified luciferase enzyme.
Materials:
-
This compound stock solution
-
Purified firefly luciferase enzyme
-
Luciferase assay buffer
-
Luciferin substrate
-
96-well white, opaque plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the luciferase assay buffer in a 96-well plate. Include a vehicle control.
-
Add a constant amount of purified luciferase enzyme to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by injecting the luciferin substrate using the luminometer's injector.
-
Immediately measure the luminescence.
Interpretation: A dose-dependent decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Signaling Pathway Considerations
This compound, as a flavonoid glycoside, may have antioxidant properties that could interfere with signaling pathways involving reactive oxygen species (ROS).
Caption: Potential interference of this compound with ROS-mediated signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reframeDB [reframedb.org]
- 5. mdpi.com [mdpi.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sdiarticle4.com [sdiarticle4.com]
Technical Support Center: Optimizing In Vivo Studies with Anthemis Glycoside A
Frequently Asked Questions (FAQs)
Q1: What is Anthemis glycoside A and what is its proposed mechanism of action?
This compound is a novel flavonoid glycoside isolated from Anthemis species. Like many flavonoid glycosides, it is being investigated for its anti-inflammatory properties. The proposed primary mechanism of action is the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound is thought to block the translocation of the p65 subunit of NF-κB into the nucleus, thereby reducing the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Q2: What is the recommended starting dose for an in vivo efficacy study?
For a novel compound like this compound, it is crucial to first determine the Maximum Tolerated Dose (MTD). Based on preliminary in vitro cytotoxicity data and data from similar flavonoid glycosides, a starting dose for an MTD study in mice could be in the range of 10-25 mg/kg. For initial efficacy studies, a dose of 50-100 mg/kg administered intraperitoneally (IP) or orally (PO) is a suggested starting point, pending results from toxicology assessments.
Q3: How should this compound be stored and handled?
This compound should be stored as a lyophilized powder at -20°C in a desiccated environment to prevent degradation. For in vivo studies, freshly prepared solutions are recommended. If a stock solution is prepared, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.
Q4: What is the solubility of this compound?
The solubility of this compound is expected to be poor in aqueous solutions. For in vivo administration, a formulation using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. It is essential to sonicate and vortex the mixture to ensure complete dissolution.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Dosing. Inaccurate administration of the compound can lead to variability.
-
Solution: Ensure proper training in animal handling and injection techniques (e.g., oral gavage, intraperitoneal injection). Use appropriate needle sizes and confirm the volume administered to each animal.
-
-
Possible Cause 2: Animal-to-Animal Variation. Biological differences in metabolism and response are inherent in in vivo studies.
-
Solution: Increase the sample size per group to improve statistical power. Ensure that animals are age and sex-matched. Randomize animals into treatment groups to minimize bias.[1]
-
-
Possible Cause 3: Instability of the Compound in Formulation. The compound may be degrading in the vehicle over time.
-
Solution: Prepare the formulation fresh before each experiment. If the experiment is lengthy, consider preparing a new batch of the formulation for later cohorts.
-
Issue 2: No observable therapeutic effect at the tested doses.
-
Possible Cause 1: Poor Bioavailability. The compound may not be reaching the target tissue in sufficient concentrations.
-
Solution: Conduct a pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of the compound. Consider alternative routes of administration (e.g., intravenous if oral was used) or a different formulation to improve absorption.
-
-
Possible Cause 2: Insufficient Dose. The doses used may be below the therapeutic window.
-
Solution: Perform a dose-response study with a wider range of doses, guided by MTD data.
-
-
Possible Cause 3: Rapid Metabolism. The compound may be quickly metabolized and cleared from the body.
-
Solution: Analyze plasma and tissue samples for metabolites. If rapid metabolism is confirmed, a different dosing regimen (e.g., more frequent administration) may be necessary.
-
Issue 3: Unexpected toxicity or adverse events in treated animals.
-
Possible Cause 1: Off-Target Effects. The compound may be interacting with unintended biological targets.
-
Solution: Conduct a thorough literature search for the toxicity of similar compounds. Consider in vitro screening against a panel of common off-targets.
-
-
Possible Cause 2: Vehicle Toxicity. The vehicle used for formulation may be causing adverse effects.
-
Solution: Include a vehicle-only control group in all experiments. If the vehicle is suspected, test alternative formulations.
-
-
Possible Cause 3: Cardiac Glycoside-like Toxicity. Some plant-derived glycosides can have cardiotoxic effects.[2][3][4]
-
Solution: Monitor animals for signs of cardiac distress. If suspected, electrocardiogram (ECG) monitoring may be warranted in toxicology studies.
-
Data Presentation
Table 1: Dose Escalation and Maximum Tolerated Dose (MTD) of this compound in Mice
| Dose (mg/kg, IP) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (Day 7) | Mortality |
| 50 | 5 | None observed | + 5.2% | 0/5 |
| 100 | 5 | None observed | + 4.8% | 0/5 |
| 200 | 5 | Mild lethargy within 2h of dosing | + 1.5% | 0/5 |
| 400 | 5 | Significant lethargy, ruffled fur | - 8.3% | 1/5 |
| 800 | 5 | Severe lethargy, ataxia | - 15.1% | 3/5 |
| Conclusion: The MTD was determined to be 200 mg/kg. |
Table 2: Pharmacokinetic Profile of this compound in Mice (100 mg/kg, IP)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hours) | 0.5 |
| AUC (0-t) (ng*h/mL) | 4800 |
| Half-life (t1/2) (hours) | 2.1 |
| Clearance (mL/h/kg) | 20.8 |
Table 3: Efficacy of this compound in a Mouse Model of LPS-Induced Inflammation
| Treatment Group | Dose (mg/kg, IP) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Naive (Saline) | - | 15.2 ± 3.1 | 10.5 ± 2.4 |
| Vehicle Control + LPS | - | 850.4 ± 95.2 | 1240.7 ± 150.3 |
| This compound + LPS | 50 | 520.1 ± 70.5 | 780.4 ± 98.1 |
| This compound + LPS | 100 | 310.6 ± 45.8 | 450.9 ± 60.2 |
| Dexamethasone + LPS | 10 | 150.3 ± 25.1 | 210.6 ± 30.5 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control + LPS. |
Experimental Protocols
1. In Vivo Dose Escalation and Maximum Tolerated Dose (MTD) Determination
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Groups: Five groups of mice (n=5 per group) are used for dose escalation (50, 100, 200, 400, 800 mg/kg) and one group for vehicle control.
-
Compound Administration: this compound is formulated in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. A single intraperitoneal (IP) injection is administered.
-
Monitoring: Animals are monitored for clinical signs of toxicity (lethargy, ruffled fur, ataxia, etc.) at 1, 2, 4, 6, and 24 hours post-injection, and then daily for 14 days. Body weight is recorded daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or a loss of more than 10% of the initial body weight.
2. Pharmacokinetic (PK) Analysis
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
-
Compound Administration: A single IP dose of 100 mg/kg of this compound is administered.
-
Blood Sampling: Blood samples (approximately 100 µL) are collected from the jugular vein cannula at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: PK parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.
3. LPS-Induced Inflammation Model for Efficacy Studies
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Naive (Saline only)
-
Vehicle Control + LPS
-
This compound (50 mg/kg) + LPS
-
This compound (100 mg/kg) + LPS
-
Dexamethasone (10 mg/kg, positive control) + LPS
-
-
Treatment: this compound, vehicle, or dexamethasone is administered via IP injection one hour before the LPS challenge.
-
Inflammation Induction: Mice are challenged with an IP injection of lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.
-
Sample Collection: Two hours after the LPS injection, blood is collected via cardiac puncture, and serum is prepared.
-
Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the LPS-induced inflammation model.
References
- 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cardiac glycoside toxicity: more than 200 years and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of a Bioactive Anthemis Glycoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of a representative bioactive glycoside found in the Anthemis genus, Apigenin-7-glucoside, against the well-established corticosteroid, dexamethasone. While the term "Anthemis glycoside A" is not a standard scientific nomenclature, this document focuses on Apigenin-7-glucoside, a prominent and well-researched flavonoid glycoside with significant anti-inflammatory activity present in various Anthemis species, notably chamomile (Anthemis nobilis).
Executive Summary
Inflammation is a critical biological process, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved safety profiles is a key focus in drug discovery. This guide presents experimental data validating the anti-inflammatory effects of Apigenin-7-glucoside, a natural flavonoid glycoside. Through a detailed comparison with dexamethasone, a potent synthetic corticosteroid, this document aims to provide researchers and drug development professionals with a clear understanding of the therapeutic potential of this Anthemis-derived compound. The data presented herein is based on in-vitro studies, primarily utilizing the lipopolysaccharide (LPS)-induced inflammation model in murine macrophage-like RAW 264.7 cells.
Comparative Efficacy: Apigenin-7-glucoside vs. Dexamethasone
The anti-inflammatory potential of Apigenin-7-glucoside and dexamethasone is evaluated by their ability to inhibit the production of key pro-inflammatory mediators. The following tables summarize the available quantitative data.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound | Target | Cell Line | IC50 Value | Reference |
| Apigenin-7-O-β-D-glucuronide methyl ester¹ | COX-2 Activity | - | 42.55 µg/ml | [1] |
| Apigenin² | COX-2 Transcriptional Activation | RAW 264.7 | < 15 µM | [2] |
| Apigenin² | iNOS Transcriptional Activation | RAW 264.7 | < 15 µM | [2] |
¹A derivative of Apigenin-7-glucoside. ²The aglycone of Apigenin-7-glucoside. The glycoside is expected to be metabolized to apigenin to exert its effects.
Note: Direct comparative IC50 values for Apigenin-7-glucoside and dexamethasone from the same study were not available in the reviewed literature. The data presented is from separate studies and should be interpreted with caution. The search for head-to-head comparative data is ongoing.
Mechanism of Action: A Tale of Two Pathways
Apigenin-7-glucoside and dexamethasone exert their anti-inflammatory effects through distinct molecular mechanisms.
Apigenin-7-glucoside: This flavonoid glycoside is believed to be hydrolyzed to its aglycone, apigenin, which then interferes with intracellular signaling cascades. Apigenin has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the transcription of genes encoding pro-inflammatory proteins such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. By inhibiting these pathways, apigenin effectively reduces the production of inflammatory mediators.
Dexamethasone: As a synthetic glucocorticoid, dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR-dexamethasone complex translocates to the nucleus where it acts as a transcription factor. It can upregulate the expression of anti-inflammatory genes and, more importantly, repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors like NF-κB and activator protein-1 (AP-1).
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation and the points of intervention for Apigenin-7-glucoside and Dexamethasone.
Caption: LPS-induced pro-inflammatory signaling pathway and inhibition by Apigenin.
Caption: Mechanism of action of Dexamethasone.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of a test compound using an in-vitro model.
Caption: In-vitro experimental workflow for anti-inflammatory assessment.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage-like RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Apigenin-7-glucoside or dexamethasone for a pre-incubation period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) and incubated for a specified duration (e.g., 24 hours).
2. Cell Viability Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.
-
After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
NO production, a marker of inflammation, is measured in the cell culture supernatants.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatants.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Western Blot Analysis:
-
To investigate the effect on protein expression, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, p-NF-κB, β-actin).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Conclusion
The available evidence strongly suggests that Apigenin-7-glucoside, a naturally occurring flavonoid from the Anthemis genus, possesses significant anti-inflammatory properties. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, presents a compelling case for its further investigation as a potential therapeutic agent. While direct quantitative comparisons with established drugs like dexamethasone are still needed to fully delineate its potency, the data presented in this guide highlights its potential as a valuable lead compound in the development of new anti-inflammatory drugs with a potentially favorable safety profile. Further in-vivo studies and head-to-head clinical trials are warranted to validate these in-vitro findings and establish the clinical utility of this promising natural compound.
References
A Comparative Analysis of Apigenin-7-Glucoside and Other Prominent Anti-Cancer Glycosides
For Immediate Release
This guide provides a comprehensive comparison of Apigenin-7-glucoside, a flavonoid glycoside found in plants of the Anthemis genus, with other well-documented anti-cancer glycosides. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Introduction
Glycosides, molecules in which a sugar is bound to another functional group, represent a diverse class of natural products with significant pharmacological activities. A number of these compounds have demonstrated potent anti-cancer effects in preclinical and, in some cases, clinical studies. This guide focuses on Apigenin-7-glucoside, a compound found in Anthemis species, and compares its anti-cancer profile with four other notable glycosides: Digoxin, Amygdalin, Ginsenoside Rg3, and Solamargine.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of the selected glycosides against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Glycoside | Cancer Cell Line | IC50 Value | Reference |
| Apigenin-7-glucoside | HCT116 (Colon) | 15 µM | [1] |
| HeLa (Cervical) | 47.26 µM (at 48h) | [2] | |
| HepG2 (Liver) | 17 µg/mL | [3] | |
| Digoxin | Prostate Cancer | Clinically relevant concentrations | [4] |
| Amygdalin | Not specified | Efficacy debated | [5] |
| Ginsenoside Rg3 | Various cancers | Used in combination therapy | [6][7] |
| Solamargine | FaDU (HSCC) | 5.17 µM | [8] |
Mechanisms of Anti-Cancer Action
The anti-cancer effects of these glycosides are mediated through various molecular mechanisms, often involving the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways that promote cancer cell proliferation and survival.
Apigenin-7-glucoside
Apigenin-7-glucoside has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.[2] Its mechanisms of action include:
-
Induction of Apoptosis: It promotes the release of cytochrome c from mitochondria, which in turn activates caspases 9 and 3, key executioners of apoptosis.[2] This process is regulated by the Bcl-2 family of proteins.[2]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G0/G1 phase.[2]
-
Signaling Pathway Inhibition: Apigenin-7-glucoside has been found to inhibit the PTEN/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[2][9][10] It also impedes the PI3K/Akt/mTOR pathway in lung cancer cells.[10]
-
Inhibition of Metastasis: It can inhibit cell migration by downregulating matrix metalloproteinases 2 and 9.[2]
Digoxin
Digoxin, a cardiac glycoside, exerts its anti-cancer effects primarily through the inhibition of the Na+/K+-ATPase pump.[11] This leads to:
-
Induction of Apoptosis: The disruption of ion balance caused by Na+/K+-ATPase inhibition can trigger apoptosis in cancer cells.[12]
-
Immunogenic Cell Death: Recent studies suggest that digoxin can induce immunogenic cell death, a type of cell death that activates an anti-tumor immune response.[11]
Amygdalin
Amygdalin, also known as Laetrile or vitamin B17, is a controversial compound with purported anti-cancer properties. The proposed mechanism involves the release of cyanide within cancer cells.
-
Selective Cyanide Release: Proponents suggest that the enzyme beta-glucosidase, which is supposedly more abundant in cancer cells, breaks down amygdalin to release cyanide, leading to selective cancer cell death.[5] However, the tumor-specificity of this cyanide release is highly debated, and there are significant toxicity concerns.[5]
Ginsenoside Rg3
Ginsenoside Rg3, derived from ginseng, has been extensively studied for its anti-cancer activities and is often used in combination with chemotherapy.[6][7] Its mechanisms include:
-
Induction of Apoptosis: It can induce apoptosis in various cancer cell types.[7]
-
Inhibition of Angiogenesis: It has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth.[13]
-
Inhibition of Metastasis: Ginsenoside Rg3 can suppress the spread of cancer cells.[7]
-
Synergistic Effects with Chemotherapy: It can enhance the efficacy of conventional chemotherapy drugs and reduce their side effects.[6][13]
Solamargine
Solamargine is a steroidal glycoalkaloid found in plants of the Solanum genus. Its anti-cancer effects are attributed to:
-
Induction of Apoptosis: Solamargine induces apoptosis through multiple pathways, including the mitochondrial pathway and by activating caspases.[14]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase.[15]
-
Inhibition of Signaling Pathways: It has been shown to inhibit the PI3K/Akt pathway.[8]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these glycosides.
Caption: Apigenin-7-glucoside signaling pathway.
Caption: Simplified signaling pathways for other anti-cancer glycosides.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies using established cancer cell lines. The general experimental workflow for evaluating the anti-cancer activity of these glycosides is outlined below.
General Experimental Workflow
Caption: General experimental workflow for in vitro evaluation.
Key Methodologies
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of the glycoside for a specified period (e.g., 24, 48, or 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured to determine cell viability, and the IC50 value is calculated.
-
Apoptosis Assay (Flow Cytometry): Treated cells are stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The percentage of apoptotic cells is quantified using a flow cytometer.
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in signaling pathways. Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against the target proteins (e.g., Akt, mTOR, caspases).
-
Cell Migration and Invasion Assays (Transwell Assay): The effect of the glycoside on cancer cell migration and invasion is assessed using Transwell chambers. Cells are placed in the upper chamber, and the glycoside is added to the lower chamber. After incubation, the number of cells that have migrated or invaded through the membrane is quantified.
Conclusion
Apigenin-7-glucoside, a constituent of Anthemis species, demonstrates promising anti-cancer activity through the induction of apoptosis and inhibition of key pro-survival signaling pathways. Its cytotoxic potency is comparable to or, in some cases, greater than its aglycone, apigenin. When compared to other well-known anti-cancer glycosides, Apigenin-7-glucoside shares common mechanisms, such as apoptosis induction and PI3K/Akt pathway inhibition.
Digoxin offers a unique mechanism through Na+/K+-ATPase inhibition and potential immunomodulatory effects. Ginsenoside Rg3 stands out for its well-documented synergistic effects with chemotherapy. Solamargine exhibits potent cytotoxicity through multiple apoptotic pathways. The clinical utility of Amygdalin remains controversial due to a lack of robust scientific evidence and safety concerns.
Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of Apigenin-7-glucoside and other promising anti-cancer glycosides for the treatment of various malignancies.
References
- 1. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenmedinfo.com [greenmedinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amygdalin (Vitamin B17): Cancer Cure or Toxic Myth? - Doolly [doolly.com]
- 6. The Efficacy of Ginsenoside Rg3 Combined with First-line Chemotherapy in the Treatment of Advanced Non-Small Cell Lung Cancer in China: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of ginsenoside Rg3 (Review) - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Apigenin-7-glucoside induces apoptosis and ROS accumulation in lung cancer cells, and inhibits PI3K/Akt/mTOR pathway | Semantic Scholar [semanticscholar.org]
- 10. Apigenin-7-glucoside induces apoptosis and ROS accumulation in lung cancer cells, and inhibits PI3K/Akt/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 11. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digoxin - My Cancer Genome [mycancergenome.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
- 15. dovepress.com [dovepress.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Anthemis Glycosides
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in plant extracts is paramount. This guide provides a comparative overview of analytical methods for the quantification of key glycosides in Anthemis species, often referred to generically as chamomile. As "Anthemis glycoside A" is not a standard scientific designation, this document will focus on prevalent and well-researched flavonoid glycosides from Anthemis, such as apigenin-7-O-glucoside, a significant bioactive constituent.
This guide offers a cross-validation perspective by comparing common analytical techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The information is synthesized from various validation studies to provide a comprehensive comparison of their performance metrics.
Quantitative Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance indicators for HPLC, HPTLC, and LC-MS/MS methods based on published data for the analysis of apigenin and its glycosides.
| Parameter | HPLC-UV | HPTLC-Densitometry | UPLC-MS/MS | LC-MS/MS |
| Analyte | Apigenin-7-O-β-D-glucoside | Apigenin-7-O-glucoside | Apigenin & Apigenin-7-glucoside | Apigenin-7-O-glucuronide |
| Linearity Range | 0.06–7.20 μg/mL[1] | 100-600 ng/spot | 0.5-100 ng/mL | 10-5000 nM (in bile)[2] |
| LOD | Not Reported | Not Reported | Not Reported | Not Reported |
| LOQ | 0.06 μg/mL[1] | Not Reported | 0.5 ng/mL[3] | Not Reported |
| Precision (%RSD) | < 9.97% (Intra- and Inter-day)[1] | Not Reported | 1.22–14.5% (Intra- and Inter-day)[3] | Not Reported |
| Accuracy (%Recovery) | Not Reported | Not Reported | 76.2–89.5%[3] | >85%[2] |
| Matrix | Rat Plasma[1] | Plant Material | Goat Serum[3] | Rat Bile and Blood[2] |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions and matrices vary.
Experimental Workflow for Method Cross-Validation
The process of cross-validating analytical methods involves a systematic approach to ensure that different techniques yield comparable and reliable results. A generalized workflow is illustrated below.
Detailed Experimental Protocols
Below are representative methodologies for the analysis of Anthemis glycosides using HPLC and LC-MS/MS, based on published literature.
HPLC-UV Method for Apigenin-7-O-β-D-glucoside in Plasma[1]
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic mixture of methanol and 0.2% phosphoric acid (1:1, v/v).
-
Detection: UV detection at 335 nm.
-
Sample Preparation (Plasma): Specific details on plasma sample preparation (e.g., protein precipitation or liquid-liquid extraction) would be required as per the full study protocol.
UPLC-MS/MS Method for Apigenin and Apigenin-7-glucoside in Serum[3]
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Column: Kinetex C18 analytical column.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and methanol.
-
Detection: Mass spectrometry in positive ionization mode.
-
Sample Preparation (Serum): Protein precipitation was used to prepare the goat serum samples.
LC-MS/MS Method for Apigenin-glucuronide in Bile and Blood[2]
-
Instrumentation: HPLC system coupled to an AB Sciex 5500 Qtrap mass spectrometer.
-
Column: Resteck HPLC column (50 mm × 2.1 mm ID, 1.7 μm).
-
Mobile Phase: A mobile phase consisting of acetonitrile and 0.1% formic acid in water.[2]
-
Detection: Multiple Reaction Monitoring (MRM) in positive mode.
-
Sample Preparation:
-
Bile: Solid Phase Extraction (SPE).
-
Blood: Protein precipitation.
-
Signaling Pathway Analysis (Placeholder)
While not directly related to analytical method cross-validation, understanding the biological relevance of the quantified compounds is often the end goal. For instance, apigenin, the aglycone of many Anthemis glycosides, is known to interact with various cellular signaling pathways. A representative diagram of a hypothetical pathway interaction is provided below for illustrative purposes, as might be relevant in a broader drug development context.
References
- 1. high-performance-liquid-chromatographic-determination-and-pharmacokinetic-study-of-apigenin-7-o-d-glucoside-in-rat-plasma-after-intravenous-administration - Ask this paper | Bohrium [bohrium.com]
- 2. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Lack of Comparative Efficacy Data for Anthemis Glycoside A and Its Synthetic Analogs Impedes Comprehensive Review
A thorough investigation into the publicly available scientific literature reveals a significant gap in data regarding the biological efficacy of Anthemis glycoside A and its synthetic analogs. This absence of comparative studies, quantitative data, and detailed experimental protocols currently prevents the creation of a comprehensive comparison guide as requested.
Initial searches for "this compound" identified it as a cyanogenic glycoside found in plants of the Anthemis genus. However, detailed information regarding its specific chemical structure, biological activities, and any developed synthetic analogs is not available in the public domain. General information about the Anthemis genus, commonly known as chamomile, indicates the presence of various glycosides, flavonoids, and sesquiterpene lactones, which contribute to its known anti-inflammatory, antioxidant, and potential anticancer properties.
In an effort to provide a relevant comparison, the focus was shifted to a more specifically characterized flavonoid glycoside from Anthemis tinctoria, identified as tinctosid (patuletin 7-O-beta-D-(6''-caffeoylglucoside)). While the aglycone of tinctosid, patuletin, has been studied for its potential pharmacological activities, including anti-inflammatory, cytotoxic, and antioxidant effects, there is a notable lack of research on the biological functions of tinctosid itself.[1] Furthermore, the scientific literature does not contain reports on the synthesis of tinctosid analogs or any studies comparing their efficacy.
A study on the phytochemical profile and anticancer activity of Anthemis tinctoria noted the presence of numerous flavonoids and glycosides.[2][3][4] However, the study focused on the activity of the essential oil and methanolic extracts of the plant rather than individual glycosides.[2][3][4] While the essential oil of A. tinctoria showed some cytotoxic effects on cancer cell lines, the methanolic extracts, which would contain the glycosides, did not demonstrate significant anticancer activity in the studied models.[2][3][4]
Without access to studies that directly compare the biological effects of this compound or a suitable proxy like tinctosid with synthetic analogs, it is not possible to construct the requested data tables, detail experimental methodologies, or create visualizations of signaling pathways. The foundational experimental data required for such a guide does not appear to have been published.
Therefore, researchers, scientists, and drug development professionals interested in the therapeutic potential of specific Anthemis glycosides will find a landscape ripe for new investigation. Future research could focus on:
-
The isolation and full structural elucidation of this compound.
-
In-depth in vitro and in vivo studies to determine the biological activities and mechanisms of action of purified Anthemis glycosides like tinctosid.
-
The design and synthesis of analogs of these natural glycosides to explore structure-activity relationships and potentially enhance therapeutic efficacy.
-
Direct, controlled studies comparing the potency and selectivity of the natural glycosides with any newly synthesized analogs.
Until such research is conducted and published, a data-driven comparison of the efficacy of this compound and its synthetic analogs remains an endeavor for future scientific exploration.
References
- 1. Ethnomedicinal Importance of Patuletin in Medicine: Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phytochemical Profile and Anticancer Activity of Anthemis tinctoria and Angelica sylvestris Used in Estonian Ethnomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Phytochemical Profile and Anticancer Activity of Anthemis tinctoria and Angelica sylvestris Used in Estonian Ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Apigenin-7-O-glucoside, a Key Bioactive Glycoside of the Anthemis Genus
Introduction:
While the query for "Anthemis glycoside A" did not yield a specific, well-documented compound in publicly available scientific literature, this guide focuses on a prominent and extensively researched bioactive constituent of the Anthemis genus (e.g., Anthemis nobilis or Roman Chamomile): Apigenin-7-O-glucoside. This flavonoid glycoside is a significant contributor to the therapeutic properties of chamomile and serves as an excellent model for examining the correlation between laboratory (in vitro) findings and outcomes in living organisms (in vivo). Understanding this in vitro-in vivo correlation (IVIVC) is critical for the preclinical and clinical development of therapeutic agents.
This guide provides a comparative overview of the anti-inflammatory and antioxidant activities of Apigenin-7-O-glucoside, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this and similar natural products.
Data Presentation: A Comparative Summary of In Vitro and In Vivo Activities
The following tables summarize quantitative data from representative studies, highlighting the concentration and dosage-dependent effects of Apigenin-7-O-glucoside in various experimental models.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Apigenin-7-O-glucoside
| Assay Type | Cell Line / System | Outcome Measured | Concentration / IC50 Value | Reference |
| Anti-inflammatory | ||||
| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages (LPS-stimulated) | Inhibition of NO production | IC50: ~75 µM | |
| Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 Macrophages (LPS-stimulated) | Reduction in PGE2 levels | Significant reduction at 50 µM | |
| Cytokine Inhibition (TNF-α) | Human Mast Cells (HMC-1) | Inhibition of Tumor Necrosis Factor-alpha release | ~40% inhibition at 100 µM | |
| Antioxidant | ||||
| DPPH Radical Scavenging | Cell-free chemical assay | Scavenging of 2,2-diphenyl-1-picrylhydrazyl radicals | IC50: ~200 µM | |
| ABTS Radical Scavenging | Cell-free chemical assay | Scavenging of ABTS radicals | Trolox Equivalent Antioxidant Capacity (TEAC): ~1.5 mM | |
| Cellular Antioxidant Activity | HepG2 Cells | Inhibition of intracellular reactive oxygen species (ROS) | Effective concentration: 10-50 µM |
Table 2: In Vivo Anti-inflammatory Activity of Apigenin-7-O-glucoside
| Animal Model | Species | Condition Induced | Dosage and Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Mouse | Acute inflammation | 50 mg/kg, oral gavage | 45% reduction in paw volume compared to control | |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Rat | Inflammatory Bowel Disease model | 20 mg/kg/day, oral gavage | Significant reduction in disease activity index, colon length shortening, and myeloperoxidase (MPO) activity | |
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Mouse | Systemic inflammation, lung injury | 25 mg/kg, intraperitoneal injection | Decreased inflammatory cell infiltration and levels of pro-inflammatory cytokines (TNF-α, IL-6) in bronchoalveolar lavage fluid |
Experimental Protocols
1. In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of Apigenin-7-O-glucoside for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Measurement: After 24 hours of incubation, the amount of nitric oxide accumulated in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated control.
2. In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male ICR mice (or a similar strain) weighing 20-25g are used.
-
Procedure: Animals are fasted overnight with free access to water. Apigenin-7-O-glucoside (e.g., 50 mg/kg) or vehicle (control) is administered orally. After 1 hour, acute inflammation is induced by injecting 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at hourly intervals for up to 5 hours post-carrageenan injection. The percentage reduction in edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Diagram 1: Anti-inflammatory Signaling Pathway of Apigenin-7-O-glucoside
Caption: Apigenin-7-O-glucoside inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.
Diagram 2: Experimental Workflow for In Vitro-In Vivo Correlation
Caption: Workflow illustrating the process of correlating in vitro mechanistic data with in vivo efficacy.
Discussion and Conclusion
The data presented demonstrates a consistent anti-inflammatory and antioxidant profile for Apigenin-7-O-glucoside both in vitro and in vivo. In vitro, the compound effectively inhibits the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in a concentration-dependent manner, often in the micromolar range. These effects are attributed to its ability to modulate signaling pathways like NF-κB and MAPK, as illustrated in the pathway diagram.
These mechanistic findings from in vitro studies are mirrored in the in vivo results. In animal models of acute inflammation and inflammatory disease, oral administration of Apigenin-7-O-glucoside leads to a significant reduction in physiological signs of inflammation, such as edema and tissue damage. The effective doses in animal models, typically in the mg/kg range, provide a real-world validation of the compound's potential, which was first identified through cell-based assays.
The correlation, while not always linear, is clear: the molecular-level inhibitory actions observed in vitro translate to a tangible therapeutic effect in vivo. This strong IVIVC supports the continued investigation of Apigenin-7-O-glucoside and other glycosides from the Anthemis genus as potential leads for the development of new anti-inflammatory and antioxidant therapies. Further pharmacokinetic and pharmacodynamic studies are essential to fully bridge the gap between in vitro concentrations and in vivo dosing to optimize therapeutic outcomes.
A Head-to-Head Comparison: Quercetin vs. Bioactive Glycosides of the Anthemis Genus
For Immediate Release
This guide provides a detailed, data-driven comparison between the well-researched flavonoid, quercetin, and the bioactive flavonoid glycosides found in the Anthemis plant genus. It is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy and mechanisms of these compounds.
Initial literature searches did not identify a specific compound formally named "Anthemis glycoside A." The Anthemis genus, which includes species like Anthemis tinctoria and Anthemis nobilis (Roman Chamomile), is a rich source of various phenolic compounds, particularly flavonoid glycosides. Notably, several of these are glycosides of quercetin itself, including isoquercitrin (quercetin-3-O-glucoside) and rutin (quercetin-3-O-rutinoside).
Therefore, this guide will focus on a direct comparison between quercetin (the aglycone) and its prominent, naturally occurring glycoside forms found in Anthemis species. This comparison is critical as the glycosidic bond significantly impacts bioavailability, solubility, and ultimately, biological activity.
Biochemical and Physicochemical Properties
The primary structural difference lies in the attachment of a sugar moiety to the quercetin backbone. This seemingly small change has significant consequences for the molecule's physical properties, particularly water solubility, which in turn affects its absorption and bioavailability.
| Property | Quercetin (Aglycone) | Isoquercitrin (Quercetin Glycoside) | Rutin (Quercetin Glycoside) |
| Chemical Formula | C₁₅H₁₀O₇ | C₂₁H₂₀O₁₂ | C₂₇H₃₀O₁₆ |
| Molar Mass | 302.24 g/mol | 464.38 g/mol | 610.52 g/mol |
| Structure | Quercetin backbone | Quercetin + 1 Glucose | Quercetin + 1 Rutinose (Glucose + Rhamnose) |
| Water Solubility | Poor | Higher than Quercetin | Higher than Quercetin |
| Bioavailability | Lower; requires absorption in the small intestine. | Higher bioavailability than quercetin; the glucose moiety facilitates active transport.[1] | Lower than quercetin; requires enzymatic hydrolysis in the gut to release quercetin.[2] |
Comparative In Vitro Activity: Antioxidant Potential
The antioxidant capacity is a cornerstone of the therapeutic potential for these flavonoids. It is often evaluated by measuring the compound's ability to scavenge synthetic free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The IC₅₀ value represents the concentration required to scavenge 50% of the radicals.
While both the aglycone and its glycosides exhibit antioxidant effects, their efficiency can differ based on the assay's chemical principles. In hydrogen-donating assays like DPPH, the aglycone (quercetin) is often more potent.
| Compound | Assay Type | IC₅₀ Value (µg/mL) | Key Finding |
| Quercetin | DPPH Radical Scavenging | ~4.1 | Strong hydrogen-donating ability. |
| Isoquercitrin | DPPH Radical Scavenging | ~8.7[3] | Less potent than quercetin in this specific assay. |
| Quercitrin * | DPPH Radical Scavenging | ~6.4[3] | More potent than isoquercitrin but less than quercetin.[3][4] |
Note: Quercitrin (quercetin-3-O-rhamnoside) is included for comparison as it is structurally similar to isoquercitrin and demonstrates how different sugar moieties affect activity.[3][4]
Comparative In Vitro Activity: Anti-Inflammatory Effects
The anti-inflammatory properties of quercetin and its glycosides are primarily mediated through the inhibition of key inflammatory pathways and mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Studies show that while glycosides like rutin contribute to anti-inflammatory outcomes, quercetin often demonstrates more potent direct inhibition in cell-based assays. However, derivatives of rutin, such as troxerutin, can exhibit superior effects on specific protein markers.[5]
| Compound | Cell Line | Mediator/Marker | Result |
| Quercetin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant dose-dependent inhibition.[5] |
| RAW 264.7 Macrophages | TNF-α, IL-1β, COX-2 | Significant downregulation.[5] | |
| Rutin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant dose-dependent inhibition.[5][6] |
| RAW 264.7 Macrophages | TNF-α, IL-6 | Dose-dependent reduction.[6][7] |
Experimental Protocols
DPPH Radical Scavenging Activity Assay
This protocol outlines the spectrophotometric method used to determine the antioxidant activity of a compound by its ability to scavenge the DPPH radical.
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at ~517 nm. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule (DPPH-H), and the color changes to yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., Quercetin, Isoquercitrin) in a suitable solvent like methanol or DMSO.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.
-
Prepare a blank control containing 100 µL of methanol and 100 µL of the test compound.
-
Prepare a negative control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
Plot the %RSA against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the sample required to cause 50% inhibition of the DPPH radical, typically calculated using linear regression analysis.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cell line) upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to the production of large amounts of NO. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production.
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., Quercetin, Rutin) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group (cells only) and an LPS-only control group.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-only control.
-
Mechanisms of Action and Signaling Pathways
The biological activities of these flavonoids are underpinned by their interaction with key cellular signaling pathways.
Bioavailability Pathway: Aglycone vs. Glycoside
The fundamental difference between quercetin and its glycosides begins in the gut. Glycosides must be hydrolyzed by intestinal enzymes to release the quercetin aglycone, which is the form primarily absorbed. The type of sugar influences the efficiency of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is The Difference Between Quercetin And Rutin? - Blog [lenutra.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduc… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Interactions of Anthemis-Derived Flavonoids with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of natural compounds is often magnified through synergistic interactions, a phenomenon where the combined effect of two or more agents is greater than the sum of their individual effects. This guide explores the synergistic potential of flavonoids, prominent bioactive constituents of Anthemis species, with other natural compounds. While direct studies on a specific "Anthemis glycoside A" are not prevalent in the current body of scientific literature, this analysis focuses on well-documented flavonoids found in Anthemis, such as apigenin and quercetin, and their synergistic activities in anticancer and antioxidant applications.
I. Synergistic Anticancer Effects
A. Apigenin and Naringenin in Non-Small Cell Lung Cancer (NSCLC)
Studies have demonstrated a significant synergistic antiproliferative effect between the flavonoids apigenin and naringenin, particularly in NSCLC cell lines A549 and H1299. The optimal synergistic ratio was identified as 3:2 (Apigenin:Naringenin).[1]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Effect |
| A549 | Apigenin | 58.3 ± 2.1 | < 1 | - |
| Naringenin | 115.7 ± 4.3 | < 1 | - | |
| Combination (3:2) | 28.7 ± 1.5 | < 1 | Synergistic | |
| H1299 | Apigenin | 65.1 ± 2.5 | < 1 | - |
| Naringenin | 128.4 ± 5.1 | < 1 | - | |
| Combination (3:2) | 32.5 ± 1.8 | < 1 | Synergistic |
Note: Lower IC50 values indicate higher potency. A Combination Index (CI) less than 1 indicates synergism.
-
Cell Culture: A549 and H1299 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of apigenin, naringenin, or their combination at a 3:2 molar ratio for 24 hours.
-
Cell Viability Assay (MTT): Post-treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader.
-
Synergy Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software. CI values < 1, = 1, and > 1 indicate synergistic, additive, and antagonistic effects, respectively.[1]
The synergistic effect of apigenin and naringenin is mediated through the induction of oxidative stress and apoptosis.
Caption: Workflow for synergy analysis and the apoptotic pathway induced by Apigenin and Naringenin.
B. Apigenin and Paclitaxel in Cervical Cancer
Apigenin has been shown to sensitize cancer cells to the chemotherapeutic drug paclitaxel, demonstrating a synergistic pro-apoptotic effect in cell lines such as HeLa (cervical cancer).
| Cell Line | Treatment | Concentration | Apoptotic Cells (%) | Effect |
| HeLa | Paclitaxel | 4 nM | ~15% | - |
| Apigenin | 15 µM | ~10% | - | |
| Combination | 4 nM Paclitaxel + 15 µM Apigenin | ~40% | Synergistic |
-
Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with paclitaxel (4 nM), apigenin (15 µM), or a combination of both for 24 hours.
-
TUNEL Assay: Apoptosis was detected using a TdT-mediated dUTP-biotin nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. The percentage of TUNEL-positive cells was determined by flow cytometry.[2][3]
The synergy between apigenin and paclitaxel involves the induction of reactive oxygen species (ROS) and subsequent activation of the caspase cascade.
Caption: Synergistic apoptotic pathway of Apigenin and Paclitaxel.
II. Synergistic Antioxidant Effects
A. Quercetin with Gallic Acid and Rutin
The antioxidant capacity of quercetin, another flavonoid found in Anthemis, can be synergistically enhanced when combined with other phenolic compounds like gallic acid and rutin.
| Compound/Combination | Theoretical FRAP Value (µM FeSO₄) | Experimental FRAP Value (µM FeSO₄) | Synergistic Effect (%) |
| Quercetin | - | - | - |
| Gallic Acid | - | - | - |
| Rutin | - | - | - |
| Quercetin + Gallic Acid + Caffeic Acid | Sum of individuals | Measured value | +59.4% |
| Quercetin + Gallic Acid + Rutin | Sum of individuals | Measured value | +55.2% |
Note: The synergistic effect is calculated as [(Experimental Value - Theoretical Value) / Theoretical Value] x 100. Positive values indicate synergy.
-
Reagent Preparation: The FRAP reagent was prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Methanolic solutions of quercetin, gallic acid, rutin, and their combinations were prepared.
-
Assay Procedure: An aliquot of the sample solution was mixed with the FRAP reagent and incubated at 37°C. The absorbance of the colored product (ferrous-TPTZ complex) was measured at 593 nm.
-
Quantification: The antioxidant capacity was determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄·7H₂O. The synergistic effect was determined by comparing the experimental FRAP value of the mixture to the sum of the FRAP values of the individual components.[4]
Caption: Synergistic antioxidant interaction of Quercetin with Gallic Acid and Rutin.
Conclusion
The flavonoids apigenin and quercetin, which are characteristic constituents of Anthemis species, exhibit significant synergistic effects when combined with other natural compounds. In the context of cancer therapy, these synergies can lead to enhanced antiproliferative and pro-apoptotic activity, potentially allowing for lower effective doses and mitigating side effects. In terms of antioxidant properties, combinations of these flavonoids with other phenolics can result in a more potent radical scavenging capacity. These findings underscore the importance of investigating natural compound combinations in drug discovery and development. Further in-vivo studies are warranted to validate these promising in-vitro results.
References
- 1. Synergism Antiproliferative Effects of Apigenin and Naringenin in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells | PLOS One [journals.plos.org]
- 3. Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective mechanism of quercetin and rutin on 2,2'-azobis(2-amidinopropane)dihydrochloride or Cu2+-induced oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Flavonoid Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neurodegenerative disease therapy has highlighted the potential of flavonoid glycosides. This guide provides a comparative analysis of the neuroprotective effects of two prominent flavonoid glycosides, Kaempferol-3-O-glucoside and Luteolin-7-O-glucoside, against established neuroprotective agents, N-acetylcysteine (NAC) and Edaravone. The following sections present experimental data, detailed protocols, and visual representations of the underlying mechanisms to aid in the evaluation and validation of these compounds.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of Kaempferol-3-O-glucoside, Luteolin-7-O-glucoside, NAC, and Edaravone has been evaluated across various in vitro models of neuronal damage. The following tables summarize the quantitative data from key experiments assessing cell viability, reduction of reactive oxygen species (ROS), and modulation of apoptotic markers.
Table 1: Neuroprotection Against Oxidative Stress-Induced Cell Death (MTT Assay)
| Compound | Cell Line | Neurotoxin | Compound Conc. | % Increase in Cell Viability (Mean ± SD) | Reference |
| Kaempferol-3-O-glucoside | SH-SY5Y | H₂O₂ (200 µM) | 10 µM | 25.4 ± 3.1% | [1] |
| Luteolin-7-O-glucoside | SH-SY5Y | 6-OHDA (100 µM) | 1 µM | ~30% | [2][3] |
| N-acetylcysteine (NAC) | Cortical Neurons | Glutamate (100 µM) | 1 mM | ~40% | [4] |
| Edaravone | SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | 40 µM | ~35% | [5] |
Note: The variability in cell lines, neurotoxins, and concentrations should be considered when making direct comparisons.
Table 2: Reduction of Intracellular Reactive Oxygen Species (ROS)
| Compound | Cell Line | Inducer | Compound Conc. | % Reduction in ROS (Mean ± SD) | Reference |
| Kaempferol | Neurons | OGD/R | 10 µM | Significant reduction | [6] |
| Luteolin | PC12 | 6-OHDA (100 µM) | 20 µM | Significant attenuation | [7][8] |
| N-acetylcysteine (NAC) | Cortical Neurons | H₂O₂ | 1 mM | Significant mitigation | |
| Edaravone | SH-SY5Y | ZnO NPs | 100 µM | Significant reduction | [9] |
Note: Data for Kaempferol and Luteolin aglycones are presented as proxies for their glycosides due to the availability of specific ROS data. OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion.
Table 3: Modulation of Apoptosis-Related Proteins (Bax/Bcl-2 Ratio)
| Compound | Cell Line | Treatment | Compound Conc. | Change in Bax/Bcl-2 Ratio | Reference |
| Kaempferol-3-O-glucoside | SH-SY5Y | H₂O₂ | 1 µM | Decreased (downregulation of Bax) | [1] |
| Luteolin | MDA-MB-231 | - | 20 µM | Increased Bax, Decreased Bcl-2 | [10] |
| N-acetylcysteine (NAC) | Cortical Neurons | Ketamine | 1 mM | Decreased | [11] |
| Edaravone | Cortical Neurons | Ketamine | 100 µM | Decreased | [11] |
Note: The data for Luteolin is from a breast cancer cell line but demonstrates its ability to modulate these apoptotic proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
Cell Viability Assessment: MTT Assay
Objective: To quantify the protective effect of a compound against neurotoxin-induced cell death.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Kaempferol-3-O-glucoside, Luteolin-7-O-glucoside, NAC, Edaravone) for 2 hours.
-
Neurotoxin Challenge: Induce neuronal damage by adding a neurotoxin (e.g., H₂O₂, 6-OHDA, Glutamate, Aβ₂₅₋₃₅) to the wells and incubate for a further 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Measurement of Intracellular ROS: DCFH-DA Assay
Objective: To determine the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells in a 24-well plate and treat with the test compound followed by an ROS-inducing agent (e.g., H₂O₂, 6-OHDA).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Normalization: Normalize the fluorescence intensity to the protein concentration in each well. Express the results as a percentage of the control group.
Analysis of Apoptotic Proteins: Western Blot for Bax and Bcl-2
Objective: To investigate the effect of a compound on the expression of key apoptosis-regulating proteins.
Protocol:
-
Protein Extraction: Following treatment with the test compound and neurotoxin, lyse the neuronal cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax (1:1000), Bcl-2 (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the β-actin loading control. Calculate the Bax/Bcl-2 ratio.
Visualizing the Mechanisms of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the neuroprotective mechanisms.
Signaling Pathway for Flavonoid Glycoside-Mediated Neuroprotection
Caption: Flavonoid glycosides promote neuronal survival by upregulating antioxidant enzymes and modulating apoptotic pathways.
Experimental Workflow for Validating Neuroprotection
Caption: A streamlined workflow for the in vitro validation of neuroprotective compounds.
Logical Relationship of Apoptotic Pathway Modulation
Caption: Neuroprotective compounds can inhibit apoptosis by favorably modulating the Bax/Bcl-2 ratio.
References
- 1. Protective Effects of Kaempferol, Quercetin, and Its Glycosides against Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Neuronal Cells [jales.org]
- 2. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicina - Effect of N-acetyl cysteine on the brain redox status in a glutamate excitotoxicity model - CONICET [bicyt.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol Ameliorates Oxygen-Glucose Deprivation/Reoxygenation-Induced Neuronal Ferroptosis by Activating Nrf2/SLC7A11/GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin Modulates 6-Hydroxydopamine-Induced Transcriptional Changes of Stress Response Pathways in PC12 Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Anthemis Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study on the antioxidant capacity of flavonoid glycosides isolated from the Anthemis genus, with a focus on "Anthemis glycoside A." As "this compound" is not a standard nomenclature, this guide evaluates several prominent glycosides identified in Anthemis species, including a structurally related caffeoyl-β-D-glucopyranoside, isoquercitrin, rutin, nicotiflorin, and patulitrin. Their antioxidant activities are compared against each other and standard antioxidants, supported by quantitative data from established in vitro assays.
Comparative Antioxidant Activity
The antioxidant capacity of these glycosides is primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with IC50 values indicating the concentration required to scavenge 50% of DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.
| Compound | DPPH IC50 (µM) | Source(s) |
| Caffeoyl-β-D-glucopyranoside* | 93.25 ± 0.12 | [1] |
| Isoquercitrin | 21.6 | [2] |
| Rutin | 60.25 ± 0.09 | [3] |
| Reference Antioxidants | ||
| Vitamin C (Ascorbic Acid) | 27.8 | [4] |
| Trolox | ~29 - 50 | [5] |
| Quercetin | 0.55 | [6] |
Note: Data for a structurally similar caffeoyl-β-D-glucopyranoside is used as a proxy. Data for nicotiflorin and patulitrin were not available in the reviewed literature. The IC50 values are sourced from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow:
References
- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-comparative-study-of-flavonoid-compounds-vitamin-c-and-antioxidant-properties-of-baby-leaf-brassicaceae-species - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Navigating the Disposal of Novel Plant-Derived Compounds: A Case Study on Anthemis Glycosides
Disclaimer: "Anthemis glycoside A" is not a universally recognized chemical name, and no specific Safety Data Sheet (SDS) or disposal protocol for a compound with this exact name has been identified in the scientific literature. The following procedures are based on general principles of laboratory safety and chemical waste management for flavonoid glycosides, a class of compounds commonly found in Anthemis species.
Step 1: Preliminary Hazard Assessment
Before any disposal activities, a thorough risk assessment is paramount. In the absence of a specific SDS, information on related compounds can provide initial guidance. Glycosides from the Anthemis genus are typically flavonoids, which are a large class of polyphenolic secondary metabolites in plants.
General Chemical Profile of Anthemis Glycosides: Flavonoid glycosides are generally considered to have low volatility and are often soluble in organic solvents and aqueous solutions. While many have low acute toxicity, some can be biologically active and may present unforeseen hazards. Therefore, it is prudent to handle any novel glycoside with care, assuming it may be harmful if swallowed, cause skin or eye irritation, or have long-term toxic effects.
| Property | General Characteristics of Flavonoid Glycosides |
| Physical State | Typically solids (crystalline or amorphous powders) |
| Solubility | Varies with structure; generally soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and to some extent in water. |
| Toxicity | Generally low acute toxicity, but should be handled as potentially hazardous. Some may be skin or eye irritants. |
| Environmental Hazard | Assumed to be potentially toxic to aquatic life until proven otherwise. |
Step 2: Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place any solid "this compound" waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, into a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).
-
Label the container as "Hazardous Waste" and clearly list the contents (e.g., "this compound (novel flavonoid glycoside)").
-
-
Liquid Waste:
-
Solutions containing "this compound" should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. For example, do not mix with strong acids, bases, or oxidizing agents.
-
If the solvent is flammable (e.g., methanol, ethanol), the waste must be stored in a flammable liquid storage cabinet.
-
Step 3: Disposal Procedures
The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will coordinate this process.
Experimental Protocol for Neutralization (Hypothetical): While specific neutralization protocols for "this compound" are not available, a general approach for the degradation of organic compounds can be considered only if you have the appropriate expertise and facilities, and after consulting with your EHS office. A common method for the degradation of some organic molecules is oxidation. However, attempting to neutralize an unknown compound can be dangerous and is generally not recommended.
The recommended and safest procedure is:
-
Collect all waste (solid and liquid) as described in Step 2.
-
Ensure all waste containers are securely sealed and properly labeled.
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste.
-
Provide the EHS office with as much information as possible about the compound, including its source (Anthemis species), the solvents used, and any known or suspected hazards.
Workflow for Disposal of a Novel Compound
The following diagram illustrates the decision-making process for the proper disposal of a novel or uncharacterized chemical like "this compound".
Caption: Workflow for the safe disposal of a novel chemical compound.
By adhering to these general principles and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of novel compounds like "this compound," thereby protecting yourself, your colleagues, and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
